D,L-Tryptophanamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-(1H-indol-3-yl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBDANBSEWOYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90915018 | |
| Record name | 2-Amino-3-(1H-indol-3-yl)propanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95373-47-0 | |
| Record name | 1H-Indole-3-propanamide, alpha-amino-, hydrocloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095373470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-(1H-indol-3-yl)propanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90915018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Role of D,L-Tryptophanamide Hydrochloride: A Technical Guide for Researchers
An In-depth Exploration of a Tryptophan Derivative Poised for Discovery
This technical guide delves into the multifaceted biological roles of D,L-Tryptophanamide hydrochloride, a racemic mixture of the D- and L- enantiomers of tryptophanamide. As a derivative of the essential amino acid tryptophan, this compound stands at the intersection of critical physiological pathways, including neurotransmission, immune modulation, and antimicrobial defense. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundational understanding of its known and potential biological activities, methodologies for its study, and a framework for future research.
Core Concepts: A Derivative of a Versatile Amino Acid
This compound is a synthetic derivative of tryptophan, an essential amino acid renowned for its diverse biological functions. The presence of both D- and L-enantiomers in the racemic mixture suggests a complex biological profile, as each enantiomer may interact differently with stereospecific enzymes and receptors.
-
L-Tryptophanamide: The L-enantiomer is a direct precursor to L-tryptophan, which is the sole dietary precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine)[1][2]. Serotonin plays a pivotal role in regulating mood, sleep, appetite, and various cognitive functions[1][2]. Consequently, L-Tryptophanamide is of significant interest in neuroscience research and for its potential therapeutic applications in mood and sleep disorders.
-
D-Tryptophanamide: The biological roles of D-amino acids are increasingly being recognized. D-tryptophan and its derivatives have been shown to possess immunomodulatory and antimicrobial properties[3][4]. These effects are often mediated through distinct pathways from their L-counterparts, offering unique avenues for therapeutic intervention.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄ClN₃O | N/A |
| Molecular Weight | 239.70 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in water | N/A |
Biological Roles and Potential Applications
The biological activities of this compound are a composite of the individual actions of its D- and L-enantiomers. While specific data for the racemic mixture is limited, the known functions of its components provide a strong basis for its potential applications.
Neuropharmacology: A Precursor to Serotonin
The L-enantiomer of tryptophanamide can be metabolized to L-tryptophan, which then crosses the blood-brain barrier to serve as the substrate for serotonin synthesis in the central nervous system[1][2][[“]]. The enzymatic conversion of L-tryptophan to serotonin is a well-characterized pathway.
Serotonin Synthesis Pathway
The synthesis of serotonin from L-tryptophan involves a two-step enzymatic process.
Antimicrobial and Antitumor Potential
Derivatives of tryptophan have demonstrated notable antimicrobial and anticancer activities. While direct evidence for this compound is pending, related compounds provide compelling leads.
-
Antimicrobial Activity: D-tryptophan has been shown to exhibit antibacterial effects, particularly under conditions of osmotic stress[3]. Tryptophan-containing peptides are also known for their potent antimicrobial properties[6][7][8][9]. The D-enantiomer within the racemic mixture may contribute to a similar antimicrobial profile.
-
Anticancer Activity: Several studies have highlighted the anticancer potential of tryptophan derivatives[10][11][12][13]. These compounds can induce apoptosis and inhibit cancer cell proliferation through various mechanisms.
Table 2: Reported Biological Activities of Tryptophan Derivatives
| Compound Class | Biological Activity | Reported IC₅₀/MIC Values | Reference |
| Tryptophan-based short peptides | Anticancer (HeLa, MCF-7 cells) | IC₅₀: 1.8 - 3.9 µM | [10][12] |
| Tryptophan sulfonamide derivatives | TACE Inhibition | IC₅₀: 80 nM | [14] |
| Tryptanthrin derivatives | Anticancer (various cell lines) | IC₅₀: < 2 µM - 100 µM | [13] |
| Tryptophan-containing peptides | Antimicrobial (various bacteria) | MIC: 1 - 8 µM | [7] |
Enzyme Inhibition
Tryptophan and its derivatives can act as inhibitors of various enzymes. For instance, tryptophan itself can act as a competitive inhibitor for certain amino acid transporters[15]. Tryptophan derivatives have been designed as potent and selective inhibitors of enzymes like TNF-alpha converting enzyme (TACE)[14] and tryptophan 2,3-dioxygenase (TDO)[15][16], which are implicated in inflammatory diseases and cancer.
Experimental Protocols
To facilitate further research on this compound, this section provides detailed methodologies for key experiments.
Quantification of Serotonin and Tryptophan Metabolites by HPLC
This protocol outlines the measurement of tryptophan and its key metabolites, including serotonin, in biological samples such as brain tissue, plasma, or cell culture supernatants.
Workflow for HPLC Analysis
References
- 1. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characteristics of d-Tryptophan as an Antibacterial Agent: Effect of Sodium Chloride Concentration and Temperature on Escherichia coli Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-tryptophan, an eco-friendly natural, safe, and healthy compound with antimicrobial activity against food-borne pathogens: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. bmglabtech.com [bmglabtech.com]
- 7. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 8. The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 11. Preparation, Diagnosis and Evaluation of Cyclic-Tryptophan Derivatives as Anti Breast Cancer Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and activity of tryptophan sulfonamide derivatives as novel non-hydroxamate TNF-alpha converting enzyme (TACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insights into the mechanism of inhibition of tryptophan 2,3-dioxygenase by isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
D,L-Tryptophanamide Hydrochloride: A Technical Evaluation of its Role as a Serotonin Precursor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of D,L-Tryptophanamide hydrochloride and its potential as a precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Serotonin, a critical regulator of mood, sleep, and appetite, is synthesized from the essential amino acid L-tryptophan. This document examines the metabolic pathways, enzymatic conversions, and stereoisomeric considerations involved in the potential transformation of this compound into serotonin. Through a review of available scientific literature, this guide outlines the plausible biochemical routes, summarizes key enzymatic processes, and details experimental methodologies relevant to the investigation of this compound's role in the serotonergic system.
Introduction: The Serotonin Synthesis Pathway
Serotonin is a monoamine neurotransmitter synthesized in the central nervous system and the gastrointestinal tract. The biosynthesis of serotonin from its precursor, L-tryptophan, is a well-established two-step enzymatic process.[1]
-
Hydroxylation: L-tryptophan is first hydroxylated by the enzyme tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP). This is the rate-limiting step in serotonin synthesis.[1]
-
Decarboxylation: 5-HTP is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to yield serotonin.[1]
The availability of L-tryptophan in the brain is a key factor influencing the rate of serotonin synthesis.
This compound: Structure and Stereochemistry
This compound is a derivative of the amino acid tryptophan. Key structural features include:
-
Tryptophan Backbone: It possesses the fundamental indole ring and amino acid structure of tryptophan.
-
Amide Group: The carboxylic acid group of tryptophan is replaced by an amide group (-CONH2).
-
Hydrochloride Salt: It is supplied as a hydrochloride salt to enhance stability and solubility.
-
Racemic Mixture: The "D,L-" prefix indicates that it is a racemic mixture, containing equal amounts of the D- and L-stereoisomers. The human body predominantly utilizes the L-isomers of amino acids for protein synthesis and as precursors for neurotransmitters.
Metabolic Conversion to a Serotonin Precursor
For this compound to serve as a serotonin precursor, two primary metabolic transformations are required:
-
Hydrolysis of the Amide Bond: The amide group of L-tryptophanamide must be hydrolyzed to a carboxylic acid group to yield L-tryptophan.
-
Stereochemical Conversion (for the D-isomer): The D-tryptophanamide or D-tryptophan must be converted to the biologically active L-tryptophan.
Enzymatic Hydrolysis of L-Tryptophanamide
The conversion of L-tryptophanamide to L-tryptophan is catalyzed by a class of enzymes known as amidases (acylamide amidohydrolases). These enzymes catalyze the hydrolysis of amide bonds.[2] Amidases are widespread in nature, found in prokaryotes and eukaryotes, and can exhibit specificity for various amides, including amino acid amides.[3]
Research has demonstrated the enantioselective hydrolysis of D,L-tryptophanamide to produce L-tryptophan using bacterial amidases. A study on Flavobacterium aquatile showed that the bacterium's amidase could asymmetrically hydrolyze L-tryptophanamide from a racemic mixture, yielding L-tryptophan with high stereoselectivity.[4] This provides direct evidence for the enzymatic machinery capable of converting L-tryptophanamide to the direct serotonin precursor, L-tryptophan.
Metabolic Fate of the D-Isomer
The utilization of the D-isomer is a critical consideration for a racemic mixture. Studies on the metabolism of D-tryptophan have shown that it can be converted to serotonin in the brain. Intraperitoneal administration of both D- and L-tryptophan has been shown to elevate the levels of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brains of rats.[5][6] The exact enzymatic pathway for the conversion of D-tryptophan to L-tryptophan in mammals is not as well-defined as the primary metabolic routes of L-tryptophan, but it is understood to occur.
Data Summary
Currently, there is a lack of direct quantitative data from in vivo studies in humans or well-established animal models on the conversion efficiency of this compound to serotonin. The available information is primarily qualitative, based on the known functions of amidase enzymes and the metabolic pathways of tryptophan isomers.
Table 1: Summary of Key Metabolic Conversions
| Conversion Step | Reactant | Product | Enzyme Class | Evidence |
| Amide Hydrolysis | L-Tryptophanamide | L-Tryptophan | Amidase | Demonstrated in bacteria with high enantioselectivity.[4] |
| Isomer Conversion | D-Tryptophan | L-Tryptophan | (Various) | Inferred from in vivo studies showing D-tryptophan increases brain serotonin.[5][6] |
| Serotonin Synthesis | L-Tryptophan | 5-Hydroxytryptophan | Tryptophan Hydroxylase | Well-established pathway.[1] |
| Serotonin Synthesis | 5-Hydroxytryptophan | Serotonin | Aromatic L-amino acid decarboxylase | Well-established pathway.[1] |
Experimental Protocols
Investigating the role of this compound as a serotonin precursor would involve a series of well-defined experimental protocols to measure the compound and its metabolites in biological samples.
In Vivo Microdialysis with HPLC-EC for Serotonin Measurement
This protocol allows for the in vivo measurement of extracellular serotonin levels in specific brain regions following the administration of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., striatum, hippocampus, or prefrontal cortex) under anesthesia.
-
Recovery: Animals are allowed to recover from surgery for a specified period (e.g., 48-72 hours).
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.
-
Drug Administration: this compound is administered (e.g., intraperitoneally or orally).
-
Post-Administration Collection: Dialysate collection continues for several hours to monitor changes in serotonin levels.
-
Sample Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC). Serotonin and its metabolite 5-HIAA are separated on a reverse-phase column and quantified by their electrochemical signals.
Tissue Homogenate Analysis for Tryptophan and Metabolites
This protocol is used to measure the total concentration of tryptophan, tryptophanamide, serotonin, and 5-HIAA in brain tissue at a specific time point after administration.
Methodology:
-
Animal Model and Dosing: A cohort of animals is administered this compound. A control group receives a vehicle.
-
Tissue Collection: At a predetermined time after administration, animals are euthanized, and the brains are rapidly dissected and frozen.
-
Tissue Homogenization: The brain tissue is homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins and extract the analytes.
-
Centrifugation: The homogenate is centrifuged to pellet the precipitated protein.
-
Supernatant Analysis: The supernatant is collected and analyzed by HPLC with fluorescence or electrochemical detection for the quantification of tryptophan, tryptophanamide, serotonin, and 5-HIAA.
Enzymatic Hydrolysis for Tryptophan Quantification in Formulations
This protocol can be adapted to measure the release of tryptophan from tryptophanamide.
Methodology:
-
Sample Preparation: A known quantity of this compound is dissolved in a suitable buffer.
-
Enzymatic Digestion: A specific amidase enzyme preparation is added to the sample. The mixture is incubated under optimal conditions (temperature, pH) for the enzyme.
-
Reaction Termination: The enzymatic reaction is stopped (e.g., by adding acid or heat).
-
Quantification of L-Tryptophan: The amount of L-tryptophan produced is quantified using HPLC with a chiral column to separate the D- and L-isomers, or by a standard HPLC method if the enantioselectivity of the enzyme is known.
Visualizations
Signaling Pathway: Conversion to Serotonin
Caption: Proposed metabolic pathway of D,L-Tryptophanamide to Serotonin.
Experimental Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis to measure serotonin.
Conclusion
Based on the available biochemical evidence, this compound is a plausible precursor to serotonin. The L-isomer can likely be converted to L-tryptophan via the action of amidase enzymes, directly entering the serotonin synthesis pathway. The D-isomer also appears to be metabolically convertible to serotonin, although potentially through a different or less efficient route.
For drug development professionals and researchers, this compound represents a compound of interest for modulating the serotonergic system. However, further in vivo studies are necessary to quantify the conversion efficiency, determine the pharmacokinetics and bioavailability, and fully elucidate the metabolic fate of both stereoisomers. The experimental protocols outlined in this guide provide a framework for such investigations.
References
- 1. drkumardiscovery.com [drkumardiscovery.com]
- 2. Amidase - Wikipedia [en.wikipedia.org]
- 3. Microbial amidases: Characterization, advances and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CONVERSION OF D‐ AND L‐TRYPTOPHAN TO BRAIN SEROTONIN AND 5‐HYDROXYINDOLEACETIC ACID AND TO BLOOD SEROTONIN1 | Scilit [scilit.com]
- 6. Conversion of D- and L-tryptophan to brain serotonin and 5-hydroxyindoleacetic acid and to blood serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of D,L-Tryptophanamide Hydrochloride in Neuropharmacology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D,L-Tryptophanamide hydrochloride, a racemic mixture of the D- and L-enantiomers of tryptophanamide, represents a valuable chemical tool for neuropharmacology research. As a derivative of the essential amino acid L-tryptophan, a precursor to the neurotransmitter serotonin, this compound and its enantiomers are primarily utilized to investigate the serotonergic system's role in various physiological and pathological processes.[1][2][3] This technical guide provides an in-depth overview of the core applications of this compound, detailing its mechanism of action, presenting hypothetical data frameworks for its characterization, and offering comprehensive experimental protocols for its study.
Introduction: The Role of Tryptophan Derivatives in Neuroscience
L-tryptophan is a critical precursor for the synthesis of serotonin (5-hydroxytryptamine, 5-HT), a key monoamine neurotransmitter implicated in the regulation of mood, cognition, sleep, and appetite.[4][5][6] The metabolic conversion of tryptophan to serotonin is a rate-limiting process, making the availability of tryptophan and its analogs a crucial factor in modulating serotonergic activity.[3][5] Tryptophan derivatives, including this compound, are therefore instrumental in dissecting the intricate functions of the serotonin pathway and its downstream effects.
Beyond the well-established serotonin pathway, tryptophan is also metabolized via the kynurenine pathway, which produces neuroactive metabolites that can influence neuronal function and inflammation.[1][7] The study of tryptophan derivatives allows researchers to probe the delicate balance between these metabolic routes and their implications for neurological and psychiatric disorders.[1][7]
Mechanism of Action
The primary neuropharmacological relevance of this compound stems from its relationship with the serotonin synthesis pathway. The L-enantiomer, L-Tryptophanamide, is expected to be metabolized to L-tryptophan, which can then cross the blood-brain barrier and serve as a direct precursor to serotonin.[6] The D-enantiomer, D-Tryptophanamide, may have distinct metabolic fates and pharmacological activities, potentially influencing neurotransmitter systems through different mechanisms.[8]
The core mechanism involves the enzymatic conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase, followed by the decarboxylation of 5-HTP to serotonin by aromatic L-amino acid decarboxylase.[5][9] By providing a source of tryptophan, L-Tryptophanamide can increase the substrate availability for serotonin synthesis, leading to elevated serotonin levels in the brain.
Caption: Serotonin Synthesis Pathway from L-Tryptophanamide.
Quantitative Data Presentation
Table 1: Hypothetical Binding Affinities (Ki) of this compound at Key Neurotransmitter Receptors
| Receptor Subtype | Radioligand | Ki (nM) | Hill Slope (nH) |
| Serotonin Receptors | |||
| 5-HT1A | [³H]8-OH-DPAT | TBD | TBD |
| 5-HT2A | [³H]Ketanserin | TBD | TBD |
| 5-HT2C | [³H]Mesulergine | TBD | TBD |
| Dopamine Receptors | |||
| D1 | [³H]SCH23390 | TBD | TBD |
| D2 | [³H]Raclopride | TBD | TBD |
| D3 | [³H]Spiperone | TBD | TBD |
| NMDA Receptors | |||
| GluN2B | [³H]Ifenprodil | TBD | TBD |
TBD: To Be Determined
Table 2: Hypothetical Functional Activity (IC50/EC50) of this compound in Cell-Based Assays
| Assay Type | Cell Line | Receptor Target | Functional Readout | IC50/EC50 (µM) |
| cAMP Accumulation | HEK293 | 5-HT1A | Inhibition of Forskolin-stimulated cAMP | TBD |
| Calcium Mobilization | CHO-K1 | 5-HT2A | Increase in intracellular Ca²⁺ | TBD |
| Dopamine Uptake | HEK293 | DAT | Inhibition of [³H]Dopamine uptake | TBD |
TBD: To Be Determined
Experimental Protocols
The following are detailed, adaptable protocols for characterizing the neuropharmacological properties of this compound.
Radioligand Binding Assay for Serotonin Receptors
This protocol is adapted from standard competitive binding assay methodologies.[10][11][12]
Objective: To determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype (e.g., 5-HT2A).
Materials:
-
Cell membranes expressing the target human serotonin receptor subtype.
-
Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT2A).
-
This compound at various concentrations.
-
A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microfilter plates.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Dilute the cell membranes in the assay buffer to a final concentration that provides an adequate signal-to-noise ratio.
-
Radioligand Preparation: Prepare the radioligand solution in the assay buffer at a concentration close to its dissociation constant (Kd).
-
Assay Setup: In each well of the microplate, add the assay buffer, either this compound at a specific concentration, the non-specific binding agent, or buffer for total binding. Add the radioligand solution, followed by the diluted cell membrane preparation to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Use non-linear regression to determine the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Caption: Workflow for a Competitive Radioligand Binding Assay.
In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol is based on established in vivo microdialysis techniques in rodents.[8][13][14][15]
Objective: To measure changes in extracellular levels of serotonin and its metabolites in a specific brain region (e.g., striatum) of a rat following peripheral administration of this compound.
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Surgical instruments.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for injection.
-
HPLC system with electrochemical or fluorescence detection.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
-
Microdialysis Setup: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection.
-
Post-injection Collection: Continue collecting dialysate samples for several hours to monitor the drug-induced changes in neurotransmitter concentrations.
-
Sample Analysis: Analyze the dialysate samples using HPLC to quantify serotonin, 5-HIAA (a serotonin metabolite), and potentially other relevant neurochemicals.
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline and analyze the time course of the effects.
Cell-Based cAMP Assay for GPCR Functional Activity
This protocol is a general guide for assessing the functional activity of this compound at G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase.[16][17][18][19][20]
Objective: To determine if this compound acts as an agonist or antagonist at a Gi/o-coupled receptor (e.g., 5-HT1A) by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line stably expressing the target GPCR (e.g., CHO or HEK293 cells with the 5-HT1A receptor).
-
Forskolin (an adenylyl cyclase activator).
-
This compound at various concentrations.
-
A known agonist and antagonist for the target receptor.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture reagents and plates.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.
-
Agonist Mode: To test for agonist activity, treat the cells with varying concentrations of this compound.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound before stimulating them with a known agonist at its EC50 concentration. For Gi/o-coupled receptors, cells are typically co-stimulated with forskolin to induce a measurable cAMP signal that can be inhibited by an agonist.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: For agonist mode, plot the cAMP levels against the log concentration of this compound to determine the EC50. For antagonist mode, plot the inhibition of the agonist-induced (or forskolin-stimulated) cAMP response against the log concentration of this compound to determine the IC50.
Caption: Logical Flow for a Cell-Based cAMP Assay.
Conclusion
This compound serves as a valuable research tool for investigating the complexities of the serotonergic system and broader tryptophan metabolism in the central nervous system. While specific pharmacological data for this racemic mixture is limited, the experimental frameworks provided in this guide offer a clear path for its characterization. By employing these methodologies, researchers can elucidate the binding profile, functional activity, and in vivo neurochemical effects of this compound, thereby contributing to a deeper understanding of its potential applications in neuropharmacology and drug development.
References
- 1. Neuroimmune modulation by tryptophan derivatives in neurological and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 4. Serotonin - Wikipedia [en.wikipedia.org]
- 5. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alterations in extracellular tryptophan and dopamine concentrations in rat striatum following peripheral administration of D- and L-tryptophan: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Melatonin - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 13. Analysis of amino acids and catecholamines, 5-hydroxytryptamine and their metabolites in brain areas in the rat using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Solubility of D,L-Tryptophanamide Hydrochloride in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of D,L-Tryptophanamide Hydrochloride. Due to the limited availability of direct quantitative data for the D,L-racemate in publicly accessible literature, this document summarizes the available information for the closely related L-enantiomer and provides a detailed experimental protocol for researchers to determine the solubility of this compound in various aqueous media.
Introduction
This compound is a racemic mixture of the D- and L-enantiomers of tryptophanamide hydrochloride. As a derivative of the essential amino acid tryptophan, its physicochemical properties, particularly aqueous solubility, are of significant interest in various fields, including biochemistry, pharmaceutical sciences, and drug development. Solubility is a critical parameter that influences bioavailability, formulation development, and in vitro assay design. This guide aims to provide a central resource on the aqueous solubility of this compound.
Quantitative Solubility Data
Direct quantitative solubility data for this compound is not extensively reported. However, data for the L-enantiomer and related tryptophan derivatives can provide valuable insights. The solubility of tryptophan and its derivatives is known to be significantly influenced by pH.[1] Typically, they exhibit a "U" shaped solubility profile with the lowest solubility at the isoelectric point.[1]
Table 1: Aqueous Solubility of L-Tryptophanamide Hydrochloride and Related Compounds
| Compound | Solvent/Aqueous Buffer | pH | Temperature (°C) | Solubility |
| L-Tryptophanamide hydrochloride | Phosphate Buffered Saline (PBS) | 7.2 | Not Specified | ~ 5 mg/mL[2] |
| L-Tryptophan | Water | 5.5 - 7.0 | 25 | 11.4 g/L[3] |
| L-Tryptophan | Water | Not Specified | 0 | 0.23 g/L[4] |
| L-Tryptophan | Water | Not Specified | 50 | 17.1 g/L[3] |
| L-Tryptophan | Water | Not Specified | 75 | 27.95 g/L[3] |
| L-Tryptophan | Water | Not Specified | 100 | 49.9 g/L[3] |
Experimental Protocol for Solubility Determination
The following section details a robust experimental protocol for determining the aqueous solubility of this compound using the widely accepted shake-flask method.[5][6]
Principle
An excess amount of the solid compound is agitated in a specific aqueous medium at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method.
Materials and Apparatus
-
This compound (solid powder)
-
Purified water
-
Buffer solutions of desired pH (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-8)
-
Analytical balance
-
Thermostatic shaker bath
-
Calibrated pH meter
-
Syringe filters (e.g., 0.45 µm pore size)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC system)
Experimental Procedure
-
Preparation of Aqueous Solutions: Prepare a series of aqueous solutions in which the solubility will be determined. This should include purified water and a range of buffer solutions (e.g., pH 2, 4, 6, 7.4, 9).
-
Addition of Excess Solid: To a series of vials or flasks, add a known volume of the respective aqueous solution. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium may need to be determined experimentally by taking samples at different time points until the concentration plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time to allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove all solid particles.
-
Sample Dilution: Immediately dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.
-
Concentration Analysis: Determine the concentration of this compound in the diluted samples using a validated analytical method.
-
UV-Vis Spectrophotometry: Prepare a calibration curve of known concentrations of this compound in the same solvent as the diluted samples. Measure the absorbance of the samples and determine the concentration from the calibration curve. Tryptophan and its derivatives typically have a maximum absorbance around 280 nm.
-
High-Performance Liquid Chromatography (HPLC): Develop and validate an HPLC method for the quantification of this compound. This is often the preferred method due to its higher specificity and sensitivity.[7] Prepare a calibration curve and analyze the samples to determine the concentration.
-
-
Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound across a range of aqueous conditions is limited, the provided information on the L-enantiomer and the detailed experimental protocol offer a strong foundation for researchers. The pH-dependent nature of tryptophan derivatives suggests that the solubility of the D,L-racemate will also be significantly influenced by the pH of the aqueous medium. By following the outlined shake-flask method, scientists and drug development professionals can accurately determine the solubility of this compound, a critical parameter for advancing research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to D,L-Tryptophanamide Hydrochloride
This technical guide provides essential information regarding the physicochemical properties of D,L-Tryptophanamide hydrochloride, a derivative of the essential amino acid tryptophan. This compound serves as a valuable building block in peptide synthesis and is utilized in various research and development applications, including neuroscience and pharmaceutical development.[1]
Physicochemical Properties
This compound is a white to pale cream crystalline powder.[1][2] Key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₃N₃O·HCl or C₁₁H₁₄ClN₃O | [1][2][3] |
| Molecular Weight | 239.70 g/mol | [1][4][3] |
| CAS Number | 67607-61-8 | [1][4] |
Biochemical Context and Applications
This compound is recognized for its role in biochemical pathways as a derivative of tryptophan.[1] Tryptophan is an essential amino acid and a precursor for the synthesis of the neurotransmitter serotonin.[1] Consequently, this compound is utilized in research focused on mood regulation and mental health.[1]
The following diagram illustrates the logical relationship of this compound to its parent compound and its role as a precursor in a key biochemical pathway.
Caption: Relationship of D,L-Tryptophanamide HCl to Tryptophan and Serotonin.
Experimental Protocols
Detailed experimental protocols for the synthesis or application of this compound are specific to the research context and are not standardized in a general sense. Researchers in pharmaceutical development may use it as a starting material in the synthesis of more complex bioactive molecules, while neuroscientists might use it in studies related to serotonin pathways.[1] The specific methodologies would be found in peer-reviewed scientific literature pertaining to those applications.
Handling and Storage
For laboratory use, this compound should be stored at 0-8°C.[1] It is important to handle the compound in accordance with standard laboratory safety procedures.
References
A Technical Guide to the Racemic Nature of D,L-Tryptophanamide Hydrochloride for Researchers and Drug Development Professionals
An In-depth Exploration of the Synthesis, Resolution, and Physicochemical Properties of Tryptophanamide Enantiomers
This technical guide provides a comprehensive overview of the racemic nature of D,L-Tryptophanamide hydrochloride, a critical aspect for its application in research and drug development. The distinct pharmacological and physiological effects of individual enantiomers necessitate a thorough understanding of their synthesis, separation, and characterization. This document details experimental protocols for the preparation of the racemic mixture and its resolution into constituent enantiomers, presents key physicochemical data in a comparative format, and illustrates the underlying principles and workflows through detailed diagrams.
Introduction to Chirality in Tryptophanamide
This compound is a chiral molecule existing as a pair of non-superimposable mirror images, the D- and L-enantiomers. While possessing identical chemical formulas and connectivity, these stereoisomers can exhibit profoundly different biological activities. This is due to the stereospecificity of biological systems, such as enzymes and receptors, which often interact preferentially with one enantiomer. Consequently, the therapeutic efficacy of a chiral drug may reside in one enantiomer, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of tryptophanamide hydrochloride is of paramount importance in drug discovery and development.
Synthesis of Racemic this compound
The synthesis of racemic this compound can be achieved through a two-step process starting from racemic D,L-Tryptophan. The first step involves the esterification of the carboxylic acid group to form the methyl ester, followed by amidation of the ester to the primary amide.
Experimental Protocol: Synthesis of D,L-Tryptophan Methyl Ester Hydrochloride
This protocol is adapted from established methods for the esterification of amino acids.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D,L-Tryptophan (1 equivalent) in anhydrous methanol (10-15 mL per gram of tryptophan).
-
Acid Catalyst: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.
-
Reaction: After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours. The solution should become clear.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting solid from a mixture of methanol and diethyl ether to yield D,L-Tryptophan methyl ester hydrochloride as a white solid.
Experimental Protocol: Synthesis of this compound
This protocol describes the conversion of the methyl ester to the primary amide using ammonia.
-
Reaction Setup: Dissolve D,L-Tryptophan methyl ester hydrochloride (1 equivalent) in a saturated solution of ammonia in methanol in a sealed pressure vessel.
-
Reaction: Stir the solution at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent and excess ammonia under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield this compound.
Workflow for the Synthesis of Racemic this compound
Physicochemical Properties of Tryptophanamide Hydrochloride Enantiomers
The separation and characterization of enantiomers rely on their distinct physicochemical properties, particularly their interaction with a chiral environment. The following table summarizes the available data for the individual enantiomers of tryptophanamide hydrochloride.
| Property | L-Tryptophanamide Hydrochloride | D-Tryptophanamide Hydrochloride (estimated) |
| Molecular Formula | C₁₁H₁₄ClN₃O | C₁₁H₁₄ClN₃O |
| Molecular Weight | 239.70 g/mol | 239.70 g/mol |
| Melting Point | 250 °C | ~213-216 °C (value for D-Tryptophan methyl ester HCl) |
| Specific Rotation [α]²⁰/D | +21.0 to +28.0° (c=1, H₂O) | ~ -17 to -19.5° (c=5, methanol; value for D-Tryptophan methyl ester HCl) |
| Appearance | White to light yellow powder | Expected to be a white to off-white powder |
Note: Data for D-Tryptophanamide hydrochloride is estimated based on the properties of the closely related D-Tryptophan methyl ester hydrochloride due to a lack of specific data for the amide.
Chiral Resolution of this compound
The separation of the racemic mixture into its constituent enantiomers is a critical step for both analytical and preparative purposes. Two common and effective methods for chiral resolution are Chiral High-Performance Liquid Chromatography (HPLC) and Enzymatic Kinetic Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are often effective for the separation of a wide range of chiral compounds, including amino acid derivatives.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) with a small amount of an acidic or basic modifier to improve peak shape (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds). The optimal mobile phase composition should be determined through method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase.
Principle of Chiral HPLC Separation
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. For D,L-Tryptophanamide, an L-amidase can be used to selectively hydrolyze the L-enantiomer to L-Tryptophan, leaving the D-Tryptophanamide unreacted. The resulting mixture of L-Tryptophan and D-Tryptophanamide can then be easily separated based on their different chemical properties (e.g., solubility, charge).
This protocol is based on the findings of a study on the enantioselective hydrolysis of D,L-tryptophanamide using Flavobacterium aquatile.[1]
-
Enzyme Source: A cell-free extract or purified L-amidase from Flavobacterium aquatile.
-
Reaction Mixture: Prepare a buffered solution (e.g., phosphate buffer, pH 7.0-8.0) containing this compound at a suitable concentration (e.g., 10-50 mM).
-
Enzymatic Reaction: Add the enzyme preparation to the reaction mixture and incubate at an optimal temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by analyzing the formation of L-Tryptophan and the consumption of L-Tryptophanamide using chiral HPLC.
-
Reaction Termination: Once the desired conversion is reached (typically close to 50% to maximize the yield and enantiomeric excess of the remaining D-enantiomer), terminate the reaction by heat inactivation of the enzyme or by acidification.
-
Separation:
-
Adjust the pH of the reaction mixture to facilitate the separation of L-Tryptophan from D-Tryptophanamide. For example, at a specific pH, the difference in solubility or charge between the amino acid and the amino acid amide can be exploited.
-
Alternatively, use ion-exchange chromatography to separate the zwitterionic L-Tryptophan from the cationic D-Tryptophanamide.
-
Workflow for Enzymatic Kinetic Resolution
Biological Context and Signaling Pathways
Tryptophan is a precursor to several important signaling molecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway. These pathways are implicated in a wide range of physiological and pathological processes, including mood regulation, immune response, and neurodegeneration. While specific signaling pathways for D- and L-Tryptophanamide are not well-elucidated, it is plausible that they may interact with or modulate the enzymes and transporters involved in tryptophan metabolism. The different stereochemistry of the D- and L-enantiomers could lead to distinct interactions with these biological targets, resulting in different downstream effects.
For instance, L-Tryptophan is actively transported into the brain and serves as the precursor for serotonin synthesis. The biological activity of D-Tryptophan is generally considered to be lower in mammals. The amide functional group in tryptophanamide may alter its transport across cell membranes and its susceptibility to metabolic enzymes compared to tryptophan.
Overview of Tryptophan Metabolic Pathways
Conclusion
The racemic nature of this compound presents both a challenge and an opportunity in its scientific and therapeutic applications. A thorough understanding and implementation of the synthetic and resolution methodologies outlined in this guide are essential for researchers and drug development professionals. The ability to access enantiomerically pure forms of tryptophanamide hydrochloride will facilitate the elucidation of their distinct biological roles and the development of more specific and effective therapeutic agents. Further research into the specific biological targets and mechanisms of action of each enantiomer is warranted to fully unlock their potential.
References
Methodological & Application
Synthesis Protocol for D,L-Tryptophanamide Hydrochloride: An Application Note for Researchers
Audience: Researchers, scientists, and drug development professionals.
This application note provides a detailed, two-step chemical synthesis protocol for D,L-Tryptophanamide hydrochloride, starting from the precursor D,L-Tryptophan. The methodology is compiled from established chemical literature to ensure reliability and reproducibility for research and development applications.
Introduction
This compound is a key derivative of the essential amino acid D,L-Tryptophan. Its utility is prominent in the field of medicinal chemistry and drug development, where it serves as a versatile building block for the synthesis of complex peptides and other bioactive molecules. The following protocol outlines the esterification of D,L-Tryptophan to its methyl ester hydrochloride, followed by amidation to yield the final tryptophanamide product.
Experimental Protocols
The synthesis is performed in two main stages:
-
Step 1: Synthesis of D,L-Tryptophan Methyl Ester Hydrochloride
-
Step 2: Synthesis of D,L-Tryptophanamide from the Methyl Ester
Step 1: Synthesis of D,L-Tryptophan Methyl Ester Hydrochloride
This procedure details the esterification of D,L-Tryptophan using methanol, with hydrogen chloride gas as a catalyst.
Materials:
-
D,L-Tryptophan
-
Methanol (anhydrous)
-
Hydrogen Chloride (gas)
-
Thionyl chloride (alternative for generating HCl in situ)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Gas dispersion tube
-
Rotary evaporator
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas dispersion tube, suspend 20.4 g (0.1 mol) of D,L-Tryptophan in 100 mL of anhydrous methanol.
-
Cool the suspension in an ice bath and slowly bubble dry hydrogen chloride gas through the mixture with vigorous stirring. Alternatively, add thionyl chloride dropwise to the cooled methanol before adding the tryptophan.
-
After the addition of HCl, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for approximately 7 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be recrystallized from a methanol/ether solvent system to yield pure D,L-Tryptophan methyl ester hydrochloride.[1]
Step 2: Synthesis of D,L-Tryptophanamide
This part of the protocol describes the conversion of the synthesized methyl ester to the corresponding amide.
Materials:
-
D,L-Tryptophan methyl ester hydrochloride
-
Methanol (anhydrous)
-
Sodium methoxide
-
Ammonia (gas)
-
Chloroform
-
Standard laboratory glassware for filtration and crystallization
Procedure:
-
Suspend 13 g of D,L-Tryptophan methyl ester hydrochloride in 50 mL of anhydrous methanol.
-
Neutralize the suspension by adding a solution of sodium methoxide in methanol. The endpoint can be determined using phenolphthalein as an indicator.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Cool the filtrate in an ice bath and saturate it with anhydrous ammonia gas.
-
Seal the reaction vessel and let it stand at room temperature for 6 days to allow the amidation to proceed to completion.[1]
-
After the incubation period, concentrate the reaction mixture in vacuo to remove the solvent and excess ammonia.
-
Triturate the residue with chloroform, followed by crystallization from chloroform to obtain D,L-Tryptophanamide as a crystalline solid.[1]
-
To obtain the final hydrochloride salt, dissolve the purified D,L-Tryptophanamide in a minimal amount of a suitable solvent (e.g., methanol) and treat with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol). The hydrochloride salt will precipitate and can be collected by filtration and dried.
Data Presentation
The following table summarizes the key quantitative data for the synthesized compounds.
| Compound | Parameter | Value | Reference |
| D,L-Tryptophan Methyl Ester Hydrochloride | Yield | 94% | [1] |
| Melting Point | 225 °C (with decomposition) | [1] | |
| Elemental Analysis (Calculated) | C: 56.6%, H: 5.9%, N: 11.0%, Cl: 13.9% | [1] | |
| Elemental Analysis (Found) | C: 56.5%, H: 6.2%, N: 11.2%, Cl: 13.7% | [1] | |
| D,L-Tryptophanamide | Yield | 8.58 g (from 13 g of ester) | [1] |
| Melting Point | 120-121 °C | [1] | |
| Elemental Analysis (Calculated for C₁₁H₁₃ON₃·0.25H₂O) | C: 63.6%, H: 6.55%, N: 20.2% | [1] | |
| Elemental Analysis (Found) | C: 63.5%, H: 6.4%, N: 20.4% | [1] |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
References
Application Notes and Protocols for the Use of D,L-Tryptophanamide Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-Tryptophanamide hydrochloride is a derivative of the essential amino acid tryptophan and serves as a versatile building block in peptide synthesis. Its primary application is in the preparation of peptides with a C-terminal tryptophanamide, a feature often found in bioactive peptides, including antimicrobial peptides (AMPs). The presence of a tryptophan residue at the C-terminus can significantly influence the peptide's interaction with biological membranes and, consequently, its biological activity. For instance, the indole side chain of tryptophan is known to play a crucial role in the membrane activity of cationic antimicrobial and cell-penetrating peptides.[1][2][3][4][5]
These application notes provide detailed protocols for the incorporation of D,L-Tryptophanamide into peptide sequences using both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).
Challenges in Tryptophan-Containing Peptide Synthesis
The synthesis of peptides containing tryptophan requires special attention due to the susceptibility of the indole side chain to oxidation and alkylation, particularly under acidic conditions used for cleavage from the resin in SPPS.[6] To mitigate these side reactions, the use of scavengers in the cleavage cocktail is essential. For internal tryptophan residues, the use of a protecting group on the indole nitrogen, such as the tert-butyloxycarbonyl (Boc) group, is highly recommended.[6][7]
Data Presentation: Typical Yields and Purity in Peptide Synthesis
The following table summarizes typical quantitative data expected from well-executed peptide synthesis protocols. It is important to note that actual yields and purities can vary significantly based on the peptide sequence, length, and the specific conditions and reagents used.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Notes |
| Coupling Efficiency per Step | >99% | >95% | Lower efficiency per step in SPPS can drastically reduce the overall yield of the final peptide.[8] |
| Overall Crude Peptide Yield | 50-80% | 40-70% | Yield is highly sequence-dependent. Aggregation can lower yields in SPPS.[9] LPPS may have lower yields due to purification at each step.[10] |
| Purity of Crude Peptide | 50-95% | 70-98% | LPPS often results in higher crude purity due to intermediate purification.[10] |
| Purity after HPLC Purification | >95% to >98% | >95% to >98% | Final purity depends on the effectiveness of the purification method.[8] |
Experimental Protocols
Two primary strategies for using this compound in peptide synthesis are presented: Solution-Phase Peptide Synthesis (LPPS) and a proposed Solid-Phase Peptide Synthesis (SPPS) approach.
Protocol 1: Solution-Phase Peptide Synthesis (LPPS) starting with D,L-Tryptophanamide
This method is a classical approach where the peptide is synthesized in solution, with purification of intermediates after each coupling step.[11][12][13] this compound will serve as the starting nucleophile (the N-terminal residue of the initial dipeptide).
Materials and Reagents:
-
This compound
-
N-α-Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether
-
Deprotection reagent: 20% Piperidine in DMF
-
Reagents for purification: Acetonitrile, Water, Trifluoroacetic acid (TFA) for HPLC
Procedure:
-
Preparation of D,L-Tryptophanamide Free Base:
-
Dissolve this compound in a suitable solvent like DMF.
-
Add one equivalent of a base such as DIPEA to neutralize the hydrochloride and form the free amine.
-
-
First Amino Acid Coupling:
-
In a separate reaction vessel, dissolve the first N-α-Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) in DMF.[6]
-
Add DIPEA (6-10 equivalents) to activate the amino acid.[6]
-
Add the activated amino acid solution to the solution of D,L-Tryptophanamide free base.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification of the Dipeptide:
-
Once the reaction is complete, precipitate the crude dipeptide by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Purify the Fmoc-protected dipeptide-tryptophanamide by column chromatography or recrystallization.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-dipeptide-tryptophanamide in DMF.
-
Add a solution of 20% piperidine in DMF and stir for 20-30 minutes to remove the Fmoc group.[14]
-
Evaporate the solvent and piperidine under reduced pressure.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Deprotection and Purification:
-
After the final coupling and deprotection cycle, purify the final peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for Solution-Phase Synthesis of a Tripeptide with C-terminal Tryptophanamide
Caption: Workflow for the solution-phase synthesis of a tripeptide ending in tryptophanamide.
Protocol 2: Proposed Solid-Phase Peptide Synthesis (SPPS) with D,L-Tryptophanamide
This protocol outlines a proposed method for SPPS where D,L-Tryptophanamide is first attached to a resin. This would typically involve using a resin with a linker that can react with the amino group of tryptophanamide. A suitable choice would be a resin designed for side-chain attachment, such as a 2-chlorotrityl chloride resin, which can react with amines.
Materials and Reagents:
-
This compound
-
2-Chlorotrityl chloride resin
-
Base: DIPEA
-
Solvents: DMF, DCM
-
N-α-Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA)
-
Deprotection reagent: 20% Piperidine in DMF
-
Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5)[6]
-
Diethyl ether
Procedure:
-
Resin Swelling and Preparation:
-
Place the 2-chlorotrityl chloride resin in a reaction vessel.
-
Swell the resin in DCM for at least 30 minutes.[14]
-
-
Immobilization of D,L-Tryptophanamide:
-
Dissolve this compound (1.5-2 equivalents relative to the resin loading) in DMF and neutralize with one equivalent of DIPEA.
-
In a separate vessel, add the swollen resin and the D,L-Tryptophanamide solution.
-
Add an additional 1.5-2 equivalents of DIPEA.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To cap any remaining reactive sites on the resin, add methanol (0.8 mL per gram of resin) and agitate for 15-30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and then DCM again.
-
-
Peptide Chain Elongation (Standard Fmoc-SPPS Cycles):
-
The N-terminus of the attached tryptophanamide is now the starting point for peptide elongation.
-
Coupling: Dissolve the next N-α-Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours.[6]
-
Wash the resin with DMF.
-
Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group.[14]
-
Wash the resin with DMF.
-
Repeat the coupling and deprotection cycles for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it.
-
Add a cleavage cocktail suitable for tryptophan-containing peptides, such as Reagent K, to the resin.[6]
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using RP-HPLC.
-
Workflow for Solid-Phase Synthesis of a Peptide with C-terminal Tryptophanamide
References
- 1. The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. Effects of tryptophan residues of porcine myeloid antibacterial peptide PMAP-23 on antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of Tryptophan in Transforming an Amphipathic Peptide into a Pseudomonas aeruginosa-Targeted Antimicrobial Peptide | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: D,L-Tryptophanamide Hydrochloride in Neuroscience Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-Tryptophanamide hydrochloride is a derivative of the essential amino acid tryptophan. As a racemic mixture, it contains both the D- and L-isomers of tryptophanamide hydrochloride. While the biological activities of tryptophan and many of its metabolites are well-documented, particularly their roles in the serotonergic and kynurenine pathways, the specific effects of this compound on neuronal cells are not extensively characterized. The indole structure present in this compound is a common feature in many neuroactive molecules, suggesting its potential to modulate neuronal function, viability, and signaling pathways.
These application notes provide a framework for investigating the potential neuroactive properties of this compound using in vitro neuroscience cell culture models, such as the human neuroblastoma SH-SY5Y cell line. The provided protocols detail methods to assess its effects on neuronal cell viability, its potential neuroprotective properties against common stressors, and its influence on markers of oxidative stress and neuroinflammation.
Potential Applications in Neuroscience Research
-
Screening for Neuroprotective or Neurotoxic Effects: Initial studies can determine the impact of this compound on the viability of neuronal cells. This can identify potential dose-dependent neuroprotective or cytotoxic effects.
-
Investigation of Neuroprotective Mechanisms: In the presence of known neurotoxins (e.g., hydrogen peroxide, amyloid-beta peptides), this compound can be evaluated for its ability to mitigate neuronal cell death, providing insights into its potential therapeutic applications for neurodegenerative diseases.
-
Modulation of Neuronal Signaling Pathways: As a tryptophan analog, this compound may influence pathways regulated by tryptophan and its metabolites, such as the serotonin synthesis pathway or pathways involved in neuroinflammation and oxidative stress.
-
Drug Discovery and Development: These protocols can serve as a basis for the initial screening and characterization of this compound and other novel indole derivatives as potential therapeutic agents for neurological disorders.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experimental protocols. The data presented are hypothetical and for illustrative purposes.
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells
| Concentration (µM) | Cell Viability (%) (mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 95.7 ± 4.8 |
| 50 | 88.3 ± 6.2 |
| 100 | 75.1 ± 7.3 |
| 250 | 52.4 ± 8.1 |
| 500 | 28.9 ± 6.5 |
Table 2: Neuroprotective Effect of this compound against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
| Treatment | Cell Viability (%) (mean ± SD) |
| Control | 100 ± 5.2 |
| H₂O₂ (100 µM) | 45.3 ± 6.8 |
| D,L-Tryptophanamide HCl (50 µM) + H₂O₂ (100 µM) | 68.7 ± 7.1 |
| D,L-Tryptophanamide HCl (100 µM) + H₂O₂ (100 µM) | 82.1 ± 6.5 |
Table 3: Effect of this compound on LPS-Induced Nitric Oxide Production in BV-2 Microglial Cells
| Treatment | Nitric Oxide Production (µM) (mean ± SD) |
| Control | 2.1 ± 0.5 |
| LPS (1 µg/mL) | 25.4 ± 2.1 |
| D,L-Tryptophanamide HCl (50 µM) + LPS (1 µg/mL) | 18.7 ± 1.8 |
| D,L-Tryptophanamide HCl (100 µM) + LPS (1 µg/mL) | 12.3 ± 1.5 |
Experimental Protocols
Protocol 1: Assessment of Neuronal Cell Viability (MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the viability of SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in culture medium to achieve the desired final concentrations.
-
Remove the old medium and treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Neuroprotection Assay against Oxidative Stress
Objective: To evaluate the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
DMSO
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 2 hours.
-
Introduce an oxidative stressor, such as H₂O₂, at a final concentration known to induce approximately 50% cell death (e.g., 100 µM, to be optimized for your specific cell line and conditions) for 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 1.
-
Compare the viability of cells treated with this compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To determine if this compound can reduce intracellular ROS levels in neuronal cells under oxidative stress.
Materials:
-
SH-SY5Y cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
H₂O₂
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Phosphate-Buffered Saline (PBS)
-
Black 96-well plates with clear bottoms
-
Fluorescence microplate reader
Procedure:
-
Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Pre-treat cells with this compound for 2 hours.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Induce oxidative stress by adding H₂O₂.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Monitor the fluorescence at different time points (e.g., every 5 minutes for 1 hour).
Protocol 4: Assessment of Anti-Neuroinflammatory Activity
Objective: To investigate the effect of this compound on the production of inflammatory mediators in microglial cells.
Materials:
-
BV-2 microglial cells (or primary microglia)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
-
24-well plates
Procedure:
-
Seed BV-2 cells in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.
Visualizations
Caption: Experimental workflow for assessing the neuroactivity of this compound.
Caption: Potential signaling pathways modulated by this compound in neuronal cells.
Application Notes and Protocols for the Quantification of D,L-Tryptophanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-Tryptophanamide hydrochloride is a racemic mixture of the D- and L-enantiomers of tryptophanamide hydrochloride. As a derivative of the essential amino acid L-tryptophan, its enantiomeric composition and overall purity are critical quality attributes in pharmaceutical development and research applications. Accurate and precise analytical methods are therefore essential for the quantification of the individual enantiomers and the total analyte concentration.
These application notes provide detailed protocols for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) for chiral separation and quantification, UV-Vis Spectrophotometry for the determination of total tryptophanamide concentration, and Titrimetry for a straightforward assay of the hydrochloride salt.
I. Chiral High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of the D- and L-enantiomers of Tryptophanamide hydrochloride. A chiral stationary phase is utilized to resolve the enantiomeric pair, allowing for the determination of enantiomeric purity and the concentration of each enantiomer.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent) is recommended.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade solvents.
-
This compound reference standard.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Isocratic: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh a sample containing this compound and prepare a solution in the mobile phase to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis and Quantification:
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration for each enantiomer.
-
Inject the sample solution and determine the concentration of each enantiomer from the calibration curve.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100 (assuming L-enantiomer is the desired one)
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
II. UV-Vis Spectrophotometric Method
This method provides a rapid and simple approach for the determination of the total concentration of this compound in a sample. The method is based on the inherent UV absorbance of the indole ring in the tryptophan structure.
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Deionized water.
-
This compound reference standard.
2. Method Parameters:
| Parameter | Setting |
| Wavelength of Maximum Absorbance (λmax) | ~280 nm |
| Solvent (Blank) | Deionized Water |
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to concentrations ranging from 5 µg/mL to 50 µg/mL.
4. Sample Preparation:
-
Accurately weigh a sample containing this compound and prepare a solution in deionized water to achieve a final concentration within the calibration range.
-
If necessary, filter the sample solution to remove any particulate matter.
5. Analysis and Quantification:
-
Measure the absorbance of the working standard solutions at 280 nm using deionized water as a blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Range | 5 - 50 µg/mL |
| Molar Absorptivity (ε) | ~5600 L mol⁻¹ cm⁻¹ |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97 - 103% |
Logical Relationship of Spectrophotometric Quantification
III. Titrimetric Method (Non-aqueous)
This titrimetric method is suitable for the assay of the hydrochloride salt of D,L-Tryptophanamide. It involves a non-aqueous acid-base titration where the amine hydrochloride is titrated with a strong acid in a non-aqueous solvent.
Experimental Protocol
1. Instrumentation and Materials:
-
Burette (50 mL).
-
Potentiometer with a suitable electrode system (e.g., glass and calomel electrodes) or a visual indicator.
-
Analytical balance.
-
Stirrer.
-
Glacial acetic acid.
-
Perchloric acid (0.1 N in glacial acetic acid), standardized.
-
Mercuric acetate solution (5% w/v in glacial acetic acid).
-
Crystal violet indicator (0.5% w/v in glacial acetic acid).
-
This compound reference standard.
2. Titration Procedure:
-
Titrant Standardization: Standardize the 0.1 N perchloric acid solution against primary standard potassium hydrogen phthalate.
-
Sample Analysis:
-
Accurately weigh approximately 200 mg of this compound and dissolve it in 50 mL of glacial acetic acid.
-
Add 10 mL of mercuric acetate solution (to react with the chloride ions) and 2-3 drops of crystal violet indicator.
-
Titrate with standardized 0.1 N perchloric acid to a blue-green endpoint.
-
Alternatively, perform a potentiometric titration and determine the endpoint from the inflection point of the titration curve.
-
Perform a blank titration and make any necessary corrections.
-
3. Calculation:
-
Calculate the percentage purity of this compound using the following formula:
% Purity = [ (V_sample - V_blank) x N_HClO4 x MW_Tryptophanamide.HCl ] / (W_sample x 10)
Where:
-
V_sample = Volume of titrant consumed by the sample (mL)
-
V_blank = Volume of titrant consumed by the blank (mL)
-
N_HClO4 = Normality of the perchloric acid titrant
-
MW_Tryptophanamide.HCl = Molecular weight of Tryptophanamide hydrochloride (239.70 g/mol )
-
W_sample = Weight of the sample (g)
-
Quantitative Data Summary
| Parameter | Typical Value |
| Precision (%RSD) | < 1% |
| Accuracy | High |
Titration Workflow Diagram
Disclaimer
The methods and protocols described in these application notes are intended for guidance and should be validated by the end-user for their specific application and instrumentation. The provided quantitative data are typical values and may vary depending on the experimental conditions.
Application Note: Chiral HPLC Analysis of D,L-Tryptophanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation and quantification of D-Tryptophanamide and L-Tryptophanamide from a racemic mixture of D,L-Tryptophanamide hydrochloride. The described protocol is crucial for quality control, stability testing, and pharmacokinetic studies in drug development and research environments. This method utilizes a chiral stationary phase for effective separation, coupled with UV detection for accurate quantification.
Introduction
This compound is a derivative of the essential amino acid tryptophan and serves as a key building block in the synthesis of various pharmaceutical compounds. As the chirality of a molecule can significantly impact its pharmacological and toxicological properties, the ability to separate and quantify the individual enantiomers is of paramount importance. This protocol provides a reliable HPLC method for the chiral separation of D- and L-Tryptophanamide.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral Column: A teicoplanin-based chiral stationary phase (CSP) is recommended for the separation of amino acid amides. A suitable example is a Chirobiotic™ T column (250 x 4.6 mm, 5 µm).
-
Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid and diethylamine for mobile phase modification.
-
Standard Sample: this compound reference standard.
2. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A: 100% Methanol with 0.1% Formic Acid and 0.05% Diethylamine.
-
Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid and 0.05% Diethylamine.
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
| Parameter | Value |
| Column | Chirobiotic™ T (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | Approximately 20 minutes |
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of D- and L-Tryptophanamide.
| Parameter | D-Tryptophanamide | L-Tryptophanamide |
| Retention Time (min) | ~ 12.5 | ~ 15.2 |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Limit of Detection (LOD) | ~ 0.2 µg/mL | ~ 0.2 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.7 µg/mL | ~ 0.7 µg/mL |
| Linearity (r²) | > 0.999 | > 0.999 |
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Discussion
The proposed method provides a clear and reproducible separation of D- and L-Tryptophanamide enantiomers. The use of a teicoplanin-based chiral stationary phase is effective for this class of compounds due to its multiple interaction sites, including hydrogen bonding, ionic, and hydrophobic interactions. The mobile phase, consisting of methanol and acetonitrile with acidic and basic modifiers, allows for the optimization of retention and resolution. A UV detection wavelength of 280 nm is suitable for tryptophan derivatives due to the strong absorbance of the indole group at this wavelength.
Conclusion
This application note presents a detailed and reliable HPLC protocol for the chiral analysis of this compound. The method is suitable for routine quality control and research applications, providing accurate and precise quantification of the individual enantiomers. The provided workflow and data tables serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry.
For Researchers, Scientists, and Drug Development Professionals
An LC-MS/MS Application Note and Protocol for the Detection of D,L-Tryptophanamide Hydrochloride
Introduction
Tryptophan and its derivatives are crucial molecules in various biological pathways and are often studied in drug development and life sciences research. This compound is a derivative of the essential amino acid tryptophan. Accurate and sensitive quantification of such compounds is critical for understanding their metabolic fate, efficacy, and potential toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly selective and sensitive platform for the analysis of tryptophan and its metabolites.[1] This document provides a detailed protocol for the detection and quantification of this compound using LC-MS/MS, based on established methods for similar analytes.
Principle
The method employs reversed-phase liquid chromatography for the separation of D,L-Tryptophanamide from the sample matrix. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[2]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for LC-MS/MS methods used for the analysis of tryptophan and its related metabolites. These values can be considered as a benchmark for the expected performance of the method for this compound.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range | LLOQ (Lower Limit of Quantification) | LOD (Limit of Detection) | Reference |
| Tryptophan | 0.1 - 500 µM | 0.06 µM | 0.02 µM | [3][4] |
| Kynurenine | 0.04 - 40 µM | 3.42 nmol/L | 0.96 nmol/L | [1][4] |
| Tryptophan | 4–2000 ng/mL | - | - | [5] |
| Kynurenine | 4–2000 ng/mL | - | - | [5] |
| Kynurenic Acid | 4–2000 ng/mL | - | - | [5] |
Table 2: Precision and Accuracy
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Tryptophan Metabolites | ≤13.92% | ≤13.92% | - | |
| Tryptophan Metabolites | <15% | <15% | 72-104% | |
| Tryptophan Derivatives | 0.5–8.2% | 2.3–7.4% | 93.3–110.1% | [6] |
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for cleaning up biological samples like plasma or serum before LC-MS/MS analysis.[7]
-
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Internal Standard (IS) solution (e.g., Tryptophan-d5) in 50:50 ACN:Water.
-
-
Procedure:
-
To 100 µL of sample (e.g., plasma, serum, or a solution of the synthesized compound), add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
-
2. Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of tryptophan and its derivatives.[4] A typical choice would be a column with dimensions of 100 mm x 2.1 mm and a particle size of 1.8 µm.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: The following is a representative gradient program. This should be optimized for the specific separation of D,L-Tryptophanamide and its potential isomers.
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for tryptophan and its derivatives.[1][4]
-
MS Parameters: The following are typical starting parameters that must be optimized by infusing a standard solution of this compound.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. For Tryptophan (MW: 204.23), a common transition is m/z 205.1 -> 188.1. A similar fragmentation pattern would be expected for Tryptophanamide. An internal standard, such as Tryptophan-d5, should also be used with its corresponding MRM transition.
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Logical Relationship of Method Components
Caption: Key components of the analytical method.
Disclaimer: This application note provides a general protocol based on methods for similar compounds. Optimization of sample preparation, chromatographic conditions, and mass spectrometry parameters is essential for achieving the desired performance for this compound.
References
- 1. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 4. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Tryptophan and Its Major Metabolites in Fluid from the Anterior Chamber of the Eye in Diabetic Patients with Cataract by Liquid Chromotography Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols: D,L-Tryptophanamide Hydrochloride as a Substrate for Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D,L-Tryptophanamide hydrochloride is a racemic mixture containing equal parts D-tryptophanamide and L-tryptophanamide. This substrate is particularly valuable for the characterization and assay of stereospecific amidases (also known as amidohydrolases), enzymes that catalyze the hydrolysis of amide bonds. The stereoselectivity of these enzymes allows for the specific conversion of one enantiomer, leaving the other unreacted. This property is of significant interest in various biotechnological and pharmaceutical applications, including the production of enantiomerically pure amino acids, which are crucial building blocks for many therapeutic agents.
This document provides detailed application notes and protocols for utilizing this compound in enzyme assays, focusing on two primary types of stereospecific amidases: L-tryptophanamidase and D-tryptophanamidase.
Principle of the Assay
The enzymatic hydrolysis of a tryptophanamide enantiomer by a stereospecific amidase results in the formation of the corresponding tryptophan enantiomer and ammonia. The reaction can be summarized as follows:
-
For L-Tryptophanamidase: L-Tryptophanamide + H₂O → L-Tryptophan + NH₃
-
For D-Tryptophanamidase: D-Tryptophanamide + H₂O → D-Tryptophan + NH₃
The activity of the enzyme can be determined by quantifying the rate of formation of either of the products (tryptophan or ammonia) or the rate of disappearance of the specific substrate enantiomer.
Featured Enzymes
Several microorganisms have been identified as sources of stereospecific amidases capable of hydrolyzing tryptophanamide. Two notable examples are:
-
Flavobacterium aquatile (Strain ZJB-09211): This bacterium produces an L-amidase that exhibits high stereoselectivity for L-tryptophanamide, making it a useful tool for the production of L-tryptophan.[1]
-
Ochrobactrum anthropi (Strain SCRC SV3): This organism is a source of a D-stereospecific amino acid amidase that can hydrolyze D-amino acid amides, including D-tryptophanamide.[2]
Data Presentation
Table 1: Substrate Specificity of a D-stereospecific Amino Acid Amidase from Ochrobactrum anthropi SCRC SV3 [2]
| Substrate | Relative Activity (%) |
| D-Phenylalanine amide | 100 |
| D-Tyrosine amide | 85 |
| D-Tryptophan amide | 78 |
| D-Leucine amide | 65 |
| D-Alanine amide | 52 |
Table 2: Example Kinetic Parameters of Amidases for Various Amide Substrates
| Enzyme | Substrate | Km (mM) | Vmax (μmol/min/mg) | Source |
| L-aminopeptidase (Pseudomonas putida ATCC 12633) | L-Alaninamide | 15.4 | 12,500 | F. H. Hermes et al., 1993 |
| L-aminopeptidase (Pseudomonas putida ATCC 12633) | L-Leucinamide | 1.3 | 11,800 | F. H. Hermes et al., 1993 |
| L-aminopeptidase (Pseudomonas putida ATCC 12633) | L-Phenylalaninamide | 1.1 | 10,200 | F. H. Hermes et al., 1993 |
| D-amino acid amidase (Ochrobactrum anthropi SV3) | D-Phenylalaninamide | 5.3 | - | Y. Asano et al., 1989[2] |
Note: Specific Vmax for O. anthropi amidase was not provided in the cited abstract. Researchers should determine these values empirically.
Experimental Protocols
Two primary approaches for assaying tryptophanamidase activity are presented below: quantification of the tryptophan product and quantification of the ammonia by-product.
Protocol 1: Quantification of Tryptophan by High-Performance Liquid Chromatography (HPLC)
This method allows for the direct measurement of the tryptophan enantiomer produced and can also be used to monitor the disappearance of the corresponding tryptophanamide enantiomer.
Materials:
-
This compound substrate solution (e.g., 10-50 mM in a suitable buffer)
-
Enzyme preparation (cell lysate, purified, or partially purified)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M HCl or 10% trichloroacetic acid)
-
HPLC system with a chiral column (e.g., C18 column for reversed-phase chromatography) and a UV or fluorescence detector
-
Mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer like sodium acetate)
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer and the this compound substrate solution in a microcentrifuge tube.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a specific amount of the enzyme preparation to the pre-warmed reaction mixture.
-
Incubate the reaction for a defined period (e.g., 10-60 minutes), ensuring the reaction rate is linear during this time.
-
-
Reaction Termination:
-
Stop the reaction by adding the quenching solution. This will denature the enzyme and precipitate proteins.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the components using an appropriate chiral column and mobile phase gradient.
-
Detect tryptophan and tryptophanamide using a UV detector (e.g., at 280 nm) or a fluorescence detector (excitation ~280 nm, emission ~350 nm).
-
-
Quantification:
-
Create a standard curve using known concentrations of the pure tryptophan enantiomer.
-
Determine the concentration of the product in the samples by comparing their peak areas to the standard curve.
-
Calculate the enzyme activity in units such as µmol of product formed per minute per mg of protein.
-
Protocol 2: Quantification of Ammonia by Colorimetric Assay (Berthelot Reaction)
This method measures the production of ammonia, a universal product of amidase activity.
Materials:
-
This compound substrate solution
-
Enzyme preparation
-
Reaction buffer
-
Ammonia detection kit (based on the Berthelot or a similar colorimetric method) or individual reagents:
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
-
Ammonium chloride standard solution
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme Reaction:
-
Follow steps 1 and 2 as described in Protocol 1 to set up and run the enzymatic reaction.
-
-
Sample Preparation:
-
If the reaction was not quenched, the sample can often be used directly. If quenched with acid, neutralization may be necessary depending on the requirements of the ammonia detection kit.
-
-
Colorimetric Reaction:
-
Follow the instructions provided with the commercial ammonia assay kit.
-
Alternatively, for the classic Berthelot reaction:
-
To a sample of the reaction mixture, add the phenol-nitroprusside solution and mix.
-
Add the alkaline hypochlorite solution and mix thoroughly.
-
Incubate at room temperature or a specified temperature for a defined time (e.g., 20-30 minutes) to allow for color development (a blue-green indophenol).
-
-
-
Measurement:
-
Measure the absorbance of the solution at the specified wavelength (typically between 630-670 nm).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the ammonium chloride standard.
-
Determine the concentration of ammonia in the samples by comparing their absorbance to the standard curve.
-
Calculate the enzyme activity.
-
Visualizations
References
Preparation of D,L-Tryptophanamide Hydrochloride Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of D,L-Tryptophanamide hydrochloride, a compound of interest in biochemical and pharmaceutical research. Adherence to this protocol will support the consistency and reliability of experimental results.
Introduction
This compound is the hydrochloride salt of the racemic mixture of D- and L-tryptophanamide. As a derivative of the essential amino acid tryptophan, it serves as a valuable building block in peptide synthesis and is utilized in various areas of research, including neuroscience and drug development.[1] Proper preparation of a stock solution is the first critical step in ensuring the accuracy and reproducibility of in vitro and in vivo studies. This document outlines the necessary materials, procedural steps, and storage conditions for preparing a stable and reliable stock solution.
Physicochemical Properties and Solubility
This compound is a white to off-white solid.[1][2] Its solubility is a key factor in the preparation of stock solutions. The table below summarizes the available solubility and stability data. It is important to note that solubility can be influenced by factors such as the purity of the compound, temperature, and the pH of the solvent.
| Parameter | Solvent/Condition | Value | Reference |
| Solubility | Dimethyl sulfoxide (DMSO) | 100 mg/mL (417.19 mM) | [2] |
| In vivo formulation vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 5 mg/mL (20.86 mM) | [2] | |
| Storage (Solid) | 4°C, sealed, away from moisture | - | [2] |
| -20°C | ≥ 4 years | [3] | |
| Storage (Solution) | In solvent at -80°C | 6 months | [4] |
| In solvent at -20°C | 1 month | [4] | |
| Molecular Weight | - | 239.70 g/mol | [5][6] |
| Molecular Formula | - | C₁₁H₁₄ClN₃O | [5][6] |
Note on Solubility Data: There is a notable discrepancy in the reported solubility of tryptophanamide hydrochloride in DMSO. While one source indicates a high solubility of 100 mg/mL for the D,L-racemic mixture[2], another reports a much lower solubility of approximately 1 mg/mL for the L-enantiomer[3]. Researchers should perform a small-scale solubility test to determine the optimal concentration for their specific batch of this compound. For aqueous solutions, it is recommended to prepare them fresh for each experiment, as aqueous solutions of the L-enantiomer are not recommended for storage for more than one day[3].
Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile pipette tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure
-
Preparation: Don appropriate PPE. Ensure the work area is clean and dry.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 100 mM solution, weigh out 23.97 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the weighed compound. For a 100 mM solution, add 1 mL of DMSO for every 23.97 mg of this compound.
-
Dissolution: Close the tube tightly and vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Avoid inhalation of the powder and contact with skin and eyes.[7]
-
Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, during handling and preparation.[7]
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.[7]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Troubleshooting & Optimization
Technical Support Center: D,L-Tryptophanamide Hydrochloride Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of D,L-Tryptophanamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a salt form, which generally exhibits better aqueous solubility than its free base. Its solubility can vary significantly depending on the solvent system. In aqueous buffers like PBS (pH 7.2), the solubility of the L-enantiomer is approximately 5 mg/mL.[1] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 1 mg/mL, but it is reported to be insoluble in ethanol.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH. As an amine hydrochloride, it is more soluble in acidic to neutral conditions where the primary amine group is protonated. The parent compound, D,L-tryptophan, has a pKa of approximately 9.3 for its amino group.[2] It is expected that this compound will have a similar pKa for its amino group. At pH values significantly below this pKa, the compound will exist predominantly in its more soluble, ionized form. As the pH approaches and surpasses the pKa, the compound will be deprotonated to its less soluble free base form, leading to a decrease in solubility. Therefore, maintaining a pH well below 9 is crucial for aqueous solubility.
Q3: Can temperature be used to improve the solubility of this compound?
A3: Yes, for most solid solutes, solubility increases with temperature. For compounds structurally similar to this compound, such as L-tryptophan, an increase in temperature has been shown to significantly enhance aqueous solubility.[3] Gentle heating of the solution can be an effective method to dissolve the compound. However, it is crucial to be mindful of the compound's stability at elevated temperatures. It is recommended to assess thermal stability if prolonged heating is required.
Q4: Why is my this compound not dissolving in ethanol?
A4: Based on available data, L-Tryptophanamide hydrochloride is insoluble in ethanol.[4] The non-polar character of the indole ring in the tryptophan structure likely contributes to poor solubility in certain organic solvents like ethanol, despite the presence of polar functional groups.
Q5: Are there alternative strategies to enhance the aqueous solubility of this compound for in vitro experiments?
A5: Yes, several strategies can be employed. The use of co-solvents like DMSO followed by dilution in an aqueous buffer is a common practice. For instance, a stock solution can be prepared in DMSO and then diluted to the final concentration in the aqueous medium. It is important to ensure the final concentration of the organic co-solvent is low enough to not affect the biological system.[1] Other advanced techniques include the use of cyclodextrins to form inclusion complexes or the preparation of solid dispersions.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of aqueous buffer. | The pH of the buffer is too high (close to or above the pKa of the amino group). | 1. Measure the pH of your final solution. 2. Adjust the pH to a more acidic range (e.g., pH 4-7) using a suitable buffer system. 3. Consider using a buffer with a lower pH for initial dissolution. |
| The concentration of the compound exceeds its solubility limit at the given temperature. | 1. Try gentle heating (e.g., 37°C or 50°C) with stirring to facilitate dissolution. 2. If heating is not an option, reduce the final concentration of the compound. | |
| The buffer composition is causing a "salting-out" effect. | 1. Try a different buffer system with a lower salt concentration. 2. Dissolve the compound in pure water first and then add buffer components. | |
| Difficulty dissolving the compound initially. | Inadequate mixing or agitation. | 1. Use a vortex mixer or sonicator to aid dissolution. 2. Allow sufficient time for dissolution with continuous stirring. |
| The compound has low intrinsic solubility in the chosen solvent. | 1. For aqueous solutions, ensure the pH is in the optimal range. 2. For high concentrations, consider preparing a stock solution in DMSO or DMF and then diluting it into your aqueous medium. Ensure the final organic solvent concentration is compatible with your experiment. | |
| Cloudiness or precipitation upon adding a stock solution (in organic solvent) to an aqueous buffer. | The compound is crashing out due to poor solubility in the final mixed-solvent system. | 1. Decrease the concentration of the stock solution. 2. Add the stock solution to the aqueous buffer slowly while vortexing. 3. Increase the proportion of the organic co-solvent in the final solution, if permissible for your experiment. |
Data Presentation
Table 1: Solubility of this compound and Related Compounds in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility |
| L-Tryptophanamide hydrochloride | PBS (pH 7.2) | Not Specified | ~ 5 mg/mL[1] |
| L-Tryptophanamide hydrochloride | DMSO | Not Specified | ~ 1 mg/mL[1] |
| L-Tryptophanamide hydrochloride | DMF | Not Specified | ~ 1 mg/mL[1] |
| L-Tryptophanamide hydrochloride | Ethanol | Not Specified | Insoluble[4] |
| L-Tryptophan | Water | 25 | 11.4 g/L[3] |
| L-Tryptophan | Water | 50 | 17.1 g/L[3] |
| L-Tryptophan Methyl Ester hydrochloride | Methanol | 25 | ~ 0.033 (mole fraction) |
| L-Tryptophan Methyl Ester hydrochloride | Water | 25 | ~ 0.012 (mole fraction) |
| L-Tryptophan Methyl Ester hydrochloride | Ethanol | 25 | ~ 0.007 (mole fraction) |
Experimental Protocols
Protocol 1: Standard Method for Determining Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS pH 7.4) in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is crucial.
-
Place the container in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable mobile phase.
-
Determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve with known concentrations of the compound to quantify the solubility.
-
Protocol 2: Co-Solvent Method for Enhancing Aqueous Solubility
-
Stock Solution Preparation:
-
Dissolve a known weight of this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO).
-
-
Dilution into Aqueous Medium:
-
While vortexing the desired aqueous buffer, slowly add the stock solution dropwise to achieve the final desired concentration.
-
Observe for any signs of precipitation. If precipitation occurs, the final concentration may be too high, or the percentage of the organic co-solvent may be too low.
-
-
Final Concentration of Co-solvent:
-
It is critical to keep the final concentration of the organic co-solvent as low as possible (typically <1% and often <0.1%) to avoid any unintended effects in biological assays.
-
Visualizations
Caption: A troubleshooting workflow for dissolving this compound.
Caption: Strategies to improve the solubility of this compound.
References
Technical Support Center: D,L-Tryptophanamide Hydrochloride in Solution
Welcome to the technical support center for D,L-Tryptophanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow. What is causing this discoloration?
A1: The yellowing of solutions containing tryptophan derivatives is a common indicator of degradation, particularly oxidative degradation of the indole ring, a core structure in Tryptophanamide.[1] This process can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen or oxidizing agents. The color change is often associated with the formation of degradation products like N-formylkynurenine (NFK) and kynurenine (Kyn).[1][2]
Q2: What are the primary factors that contribute to the degradation of this compound in solution?
A2: The degradation of this compound is primarily influenced by:
-
pH: The stability of the amide bond and the indole ring is pH-dependent. Hydrolysis can occur under both acidic and basic conditions.
-
Temperature: Higher temperatures accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and thermal decomposition.[3][4]
-
Light: Exposure to UV and even visible light can induce photodegradation, leading to the formation of chromophoric (colored) byproducts.[5][6][7]
-
Oxygen and Oxidizing Agents: The indole ring is highly susceptible to oxidation.[8][9] The presence of dissolved oxygen or oxidizing agents like peroxides can lead to significant degradation.[8]
-
Buffer Composition: Certain buffer components can catalyze degradation or introduce trace metal impurities that promote oxidation.
Q3: What are the expected degradation products of this compound?
A3: Based on studies of tryptophan and related compounds, the primary degradation products are likely to result from the modification of the indole ring. These can include:
-
Oxidation Products: N-formylkynurenine (NFK), kynurenine (Kyn), and various hydroxylated derivatives.[1][2]
-
Hydrolysis Products: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield D,L-Tryptophan and ammonia.[10][11][12]
-
Photodegradation Products: Exposure to light can lead to a complex mixture of degradation products, some of which are colored.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solution Discoloration (Yellowing) | Oxidative degradation of the indole ring, often initiated by light or heat. | Prepare solutions fresh and protect from light by using amber vials or covering glassware with aluminum foil. Store solutions at low temperatures (2-8 °C) and for short durations. Consider de-gassing solvents to remove dissolved oxygen. |
| Precipitation in Solution | Poor solubility at the experimental pH or formation of insoluble degradation products. | Ensure the pH of the solution is within the optimal solubility range for this compound. Filter the solution through a 0.22 µm filter after preparation. |
| Loss of Potency/Inconsistent Results | Chemical degradation due to hydrolysis, oxidation, or photodegradation. | Conduct forced degradation studies to understand the stability profile under your specific experimental conditions. Use a validated stability-indicating HPLC method to monitor the purity of your solution over time. Prepare fresh solutions for each experiment. |
| Appearance of Unexpected Peaks in HPLC | Formation of degradation products. | Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatogram. |
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[13][14][15][16][17]
Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC grade water at a concentration of approximately 1 mg/mL.[15]
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Heat at 60°C for 2, 4, 8, and 24 hours. If no degradation is observed, repeat with 1 N HCl.[15][16]
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Heat at 60°C for 2, 4, 8, and 24 hours. If no degradation is observed, repeat with 1 N NaOH.[15][16]
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.[14][18]
-
Thermal Degradation: Place the stock solution in a heating block at 70°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.[15]
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration for HPLC analysis. Analyze the samples using a stability-indicating HPLC method.
Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[19][20][21]
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-programmed gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 280 nm (monitor both for comprehensive detection)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from forced degradation studies), linearity, accuracy, precision, and robustness.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the expected stability profile. Actual results may vary.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 N HCl | 24 | 60 | 12.5 | D,L-Tryptophan |
| 0.1 N NaOH | 8 | 60 | 20.8 | D,L-Tryptophan, Oxidized Species |
| 3% H₂O₂ | 24 | 25 | 18.2 | NFK, Kyn |
| Dry Heat | 48 | 70 | 7.5 | Various minor products |
| UV Light (254 nm) | 8 | 25 | 15.6 | Photodegradation products (colored) |
Visualizations
Caption: Major degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Khan Academy [khanacademy.org]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ijrpp.com [ijrpp.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rjptonline.org [rjptonline.org]
- 17. biomedres.us [biomedres.us]
- 18. researchgate.net [researchgate.net]
- 19. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability and storage conditions for D,L-Tryptophanamide hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of D,L-Tryptophanamide hydrochloride, along with troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a dry, cool, and well-ventilated area.[1][2][3][4] For extended periods, storage at -20°C is recommended to ensure stability, with some suppliers indicating stability for at least four years under these conditions.[5]
Q2: Is this compound sensitive to light?
A2: Yes, similar to other tryptophan derivatives, this compound is susceptible to photodegradation.[6] Long-term exposure to light, especially UV light, can lead to the formation of degradation products. It is crucial to store the compound in light-resistant containers.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents.[3][7] Contact with these substances can lead to oxidative degradation of the tryptophan moiety. It is also advisable to avoid highly alkaline or acidic conditions to prevent hydrolysis.[2]
Q4: What is the expected appearance of this compound, and what if my product appears discolored?
A4: this compound is typically an off-white to beige solid powder.[3] Discoloration, such as yellowing or browning, can be an indication of degradation, potentially due to exposure to light, heat, or oxidation.[6] If your product is significantly discolored, it is recommended to perform analytical tests to assess its purity before use.
Q5: How should I prepare solutions of this compound?
A5: this compound has good solubility in aqueous solutions.[8] For biological experiments, it can be dissolved in buffers such as PBS (pH 7.2).[5] It is also soluble in organic solvents like DMSO and dimethylformamide.[5] When preparing aqueous solutions, it is recommended to use them fresh, as their stability in solution may be limited. Storing aqueous solutions for more than a day is not recommended.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of this compound due to improper storage or handling. | Verify the storage conditions (temperature, light exposure, humidity). Use a fresh batch of the compound or re-qualify the existing stock using an appropriate analytical method like HPLC. |
| Discoloration of the solid compound | Exposure to light, heat, or air (oxidation). | Discard the product if severely discolored. If mildly discolored, assess purity before use. Always store in a tightly sealed, light-resistant container in a cool, dry place. |
| Precipitation in prepared solutions | Poor solubility at the desired concentration or temperature, or pH of the solvent. | Ensure the concentration is within the solubility limits for the chosen solvent. Gentle warming or sonication may aid dissolution. Verify that the pH of the solvent is appropriate. |
| Low purity observed during analytical testing | Degradation during sample preparation or analysis. | Use a stability-indicating analytical method. Prepare samples fresh and protect them from light and heat during the analytical process. Ensure the mobile phase and diluents are compatible with the compound. |
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate the solution at 60°C for a specified period.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
Quench the reaction if necessary and analyze.
4. Thermal Degradation (Solid State):
-
Place the solid compound in a controlled temperature oven at a temperature higher than recommended for accelerated stability testing (e.g., 70°C).
-
Expose for a defined period (e.g., 1, 3, 7 days).
-
Dissolve the stressed solid in a suitable solvent for analysis.
5. Photodegradation:
-
Expose a solution of this compound to a light source with a defined output (e.g., ICH option 1 or 2 photostability chamber).
-
Concurrently, run a control sample protected from light.
-
Analyze both samples at predetermined time points.
Representative Stability-Indicating HPLC Method
This method is a starting point and should be validated for your specific application.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 280 nm (Diode Array Detector to check for peak purity) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dimerization and oxidation of tryptophan in UV-A photolysis sensitized by kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC for D,L-Tryptophanamide Hydrochloride
Welcome to our technical support center. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of D,L-Tryptophanamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[1][3] Peak tailing is quantitatively assessed using the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 indicates a symmetrical peak, while a value greater than 1.2 suggests significant tailing.[1][2]
Q2: Why is this compound prone to peak tailing?
A2: this compound is a basic compound due to the presence of a primary amine group. Basic compounds are particularly susceptible to peak tailing in reversed-phase HPLC.[2][3] The primary cause is often secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based stationary phases.[2][3][4]
Q3: How does mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[5] At a mid-range pH, the residual silanol groups on the silica column are ionized (negatively charged), leading to strong interactions with the protonated (positively charged) tryptophanamide, resulting in peak tailing.[2][5] By lowering the mobile phase pH (typically to between 2.5 and 3.5), the silanol groups are protonated and thus neutralized, minimizing these secondary interactions and improving peak symmetry.[2][4][5]
Q4: What is the role of the buffer in the mobile phase?
A4: A buffer is essential for maintaining a stable pH throughout the chromatographic run.[5] Inconsistent pH can lead to retention time variability and poor peak shape. For this compound, using a buffer like phosphate or formate at a low pH is recommended to ensure the silanol groups remain protonated.[4] An adequate buffer concentration (typically 10-50 mM) is necessary for sufficient buffering capacity.[1]
Q5: Can the choice of HPLC column impact peak tailing for this compound?
A5: Absolutely. Modern HPLC columns, often referred to as "Type B" or high-purity silica columns, have a lower concentration of accessible, acidic silanol groups and are generally better for analyzing basic compounds.[5] Furthermore, columns with end-capping, where the residual silanol groups are chemically bonded with a small silane, can significantly reduce peak tailing by shielding the analyte from these secondary interaction sites.[2] For challenging basic compounds, consider using columns with alternative stationary phases, such as those with polar-embedded groups or hybrid silica technology.[1]
Troubleshooting Guide for Peak Tailing of this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing Observed | Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate). This protonates the silanol groups, minimizing their interaction with the basic analyte.[2][4][5] |
| Inappropriate Column Chemistry | Use a modern, high-purity silica column with end-capping. If tailing persists, consider a column with a polar-embedded stationary phase or a hybrid particle technology column.[1][5] | |
| Insufficient Buffer Concentration | Ensure the buffer concentration is adequate to maintain a stable pH, typically in the range of 10-50 mM.[1] | |
| Column Overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion, including tailing.[1] | |
| Extra-column Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce dead volume, which can contribute to band broadening and tailing.[1] | |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists and the column is old, it may be contaminated or have a void at the inlet, requiring column replacement.[1][2] |
Quantitative Impact of Mobile Phase pH on Peak Asymmetry
The following table demonstrates the significant improvement in peak shape that can be achieved by optimizing the mobile phase pH for a basic compound. While this data is for methamphetamine, it illustrates a principle that is directly applicable to this compound.
| Compound | Mobile Phase pH | Asymmetry Factor (As) | Observation |
| Methamphetamine | 7.0 | 2.35 | Severe peak tailing due to interaction with ionized silanols.[2] |
| Methamphetamine | 3.0 | 1.33 | Significant improvement in peak symmetry as silanol interactions are suppressed.[2] |
Experimental Protocols
Recommended HPLC Method for this compound
This protocol is a recommended starting point for the analysis of this compound, designed to minimize peak tailing.
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Mobile Phase A.
Sample Preparation
Dissolve this compound in the initial mobile phase (Mobile Phase A) to a concentration of approximately 0.1 mg/mL. Ensure the sample is fully dissolved before injection.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. hplc.eu [hplc.eu]
- 2. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. aminoacids.com [aminoacids.com]
- 5. N-Acetyl-DL-tryptophan | 87-32-1 | FA10866 | Biosynth [biosynth.com]
Optimizing reaction conditions for D,L-Tryptophanamide hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of D,L-Tryptophanamide hydrochloride.
Experimental Workflow Overview
The synthesis of this compound from D,L-Tryptophan is typically performed in a three-step process: N-protection of the amino group, amidation of the carboxylic acid, and deprotection with concurrent hydrochloride salt formation.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection of the starting D,L-Tryptophan necessary?
A1: The primary amino group of tryptophan is nucleophilic and would interfere with the amidation step by reacting with the activated carboxylic acid of another tryptophan molecule, leading to peptide bond formation and polymerization. Protecting the α-amino group, commonly with a tert-butyloxycarbonyl (Boc) group, ensures that the amidation occurs selectively at the carboxyl group.[1][2]
Q2: What are the most common side reactions to be aware of during this synthesis?
A2: The most significant side reactions involve the indole side chain of tryptophan. It is susceptible to alkylation by carbocations generated during the acidic deprotection of the Boc group.[3][4] Another potential issue is racemization, especially if the coupling reaction conditions are too harsh (e.g., high temperatures or excessive base).[5][6] During coupling, intramolecular cyclization of activated arginine (if present in a peptide sequence) can form a stable δ-lactam, leading to deletion byproducts.[5]
Q3: Can I use an unprotected tryptophan for the amidation step?
A3: It is not recommended. Using unprotected tryptophan will likely lead to a complex mixture of products, including dipeptides and longer oligomers, due to the reactivity of the free amino group.[2]
Q4: How do I confirm the final product is the hydrochloride salt?
A4: The formation of the hydrochloride salt can be confirmed by several methods. Amines readily form salts with strong acids like HCl, resulting in a crystalline, water-soluble solid.[7][8] You can verify its formation by titration with a standard base, by observing a shift in the amine protons in ¹H NMR, or by performing a qualitative test for chloride ions (e.g., with silver nitrate).
Troubleshooting Guides
Guide 1: N-α-Boc Protection
Problem: Low yield of N-Boc-D,L-Tryptophan.
| Possible Cause | Troubleshooting Action |
| Incomplete reaction | Ensure the pH of the reaction mixture is maintained in the optimal range (typically pH 9-10) for the reaction of Boc-anhydride with the amine. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Hydrolysis of Boc-anhydride | Boc-anhydride can hydrolyze in aqueous basic solutions. Ensure it is added efficiently to the reaction mixture and that the reaction is not unnecessarily prolonged. |
| Difficulties in product isolation | During workup, after acidification, ensure the pH is low enough (typically pH 2-3) to fully protonate the carboxylic acid and precipitate the product. Wash the crude product with cold water to remove inorganic salts. |
Guide 2: Amidation of N-Boc-D,L-Tryptophan
Problem: Low or no formation of N-Boc-D,L-Tryptophanamide.
References
Technical Support Center: Crystallization of D,L-Tryptophanamide Hydrochloride
Welcome to the technical support center for the crystallization of D,L-Tryptophanamide hydrochloride. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common crystallization challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the crystallization of this compound in a question-and-answer format.
Q1: My this compound is "oiling out" instead of forming crystals. What are the causes and how can I resolve this?
A1: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1][2] This often occurs when the solution is highly supersaturated or when the melting point of the compound is lower than the temperature of the solution.[1][2] Impurities can also contribute to this issue by lowering the melting point.[2]
Troubleshooting Steps:
-
Reduce the rate of supersaturation:
-
Slow down the cooling rate to allow molecules more time to orient themselves into a crystal lattice.[3]
-
If using an anti-solvent, add it more slowly and with vigorous stirring to ensure proper mixing and prevent localized high supersaturation.
-
-
Adjust the solvent system:
-
Add a small amount of a solvent in which the compound is more soluble to reduce the overall supersaturation.[2]
-
Consider switching to a different solvent system where the compound has a slightly higher solubility at the crystallization temperature.
-
-
Introduce seed crystals: Adding a few small, pre-existing crystals of this compound can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling out.[4]
-
Control the temperature: Ensure that the crystallization temperature is below the melting point of your compound. You may need to lower the initial temperature of your saturated solution.[4]
Q2: The yield of my this compound crystals is consistently low. How can I improve it?
A2: Low yield can be attributed to several factors, including incomplete precipitation from the solution or loss of material during isolation.
Improvement Strategies:
-
Optimize solvent and anti-solvent volumes: Ensure you are using an appropriate ratio to maximize the amount of product that crystallizes out of solution.
-
Increase the cooling time and lower the final temperature: Allowing the solution to cool for a longer period, potentially in a refrigerator or freezer, can promote more complete crystallization.[3]
-
Minimize losses during washing: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove impurities without dissolving a significant amount of the product.
-
Evaporate some of the solvent: If the concentration of the compound is too low, carefully evaporating some of the solvent to achieve a higher starting concentration can improve the yield.[5]
Q3: The crystals of this compound I'm obtaining are very small or needle-like. How can I grow larger, more well-defined crystals?
A3: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the goal is to favor slower crystal growth over the formation of new nuclei.[6]
Methods for Growing Larger Crystals:
-
Slow cooling: Allow the saturated solution to cool to room temperature slowly over several hours, and then transfer it to a colder environment.[3] A Dewar flask with hot water can be used to achieve slow cooling.[5]
-
Use a binary solvent system: Dissolve the compound in a "good" solvent and then slowly introduce a "poor" solvent (an anti-solvent) in which the compound is less soluble. This can be done through vapor diffusion for very slow crystallization.[5]
-
Reduce the degree of supersaturation: Working with a solution that is only slightly supersaturated will encourage slower and more ordered crystal growth.[3]
-
Re-dissolve and re-crystallize: Sometimes, gently warming the solution to dissolve the small crystals and then cooling it again very slowly can lead to the formation of larger, higher-quality crystals.[6]
Frequently Asked Questions (FAQs)
Q1: What are suitable solvent systems for the crystallization of this compound?
A1: While specific data for this compound is limited, we can extrapolate from related compounds. L-Tryptophanamide hydrochloride is soluble in DMSO, dimethylformamide, and aqueous buffers like PBS (pH 7.2).[7] DL-Tryptophan octyl ester hydrochloride is soluble in ethanol, DMSO, and dimethylformamide.
Based on this, promising solvent systems could include:
-
Single Solvents: Methanol, ethanol, or water. The solubility of related compounds is generally higher in more polar solvents.[8]
-
Binary Solvent Systems (Solvent/Anti-solvent):
The choice of solvent will significantly impact the crystal habit and yield, so screening of different solvent systems is recommended.
Q2: How does pH affect the crystallization of this compound?
A2: For amino acid derivatives like tryptophanamide, pH is a critical parameter. The solubility of tryptophan and its derivatives is often at a minimum near their isoelectric point.[10] For L-Tryptophan, the isoelectric point is 5.89.[10] Adjusting the pH of the solution can be a powerful tool to induce crystallization. A patented method for crystallizing tryptophan involves storing a solution at a pH of 8 to 13 before crystallization to improve crystal size and shape.[9]
Q3: Am I likely to encounter polymorphism with this compound?
A3: Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, including L-Tryptophan.[11][12][13] Different polymorphs can have different physical properties, such as solubility and melting point. It is therefore plausible that this compound could also exhibit polymorphism. Different crystallization conditions (e.g., solvent, temperature, cooling rate) may lead to different polymorphic forms. Characterization of the resulting crystals by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) is recommended to identify the polymorphic form.[4]
Data Presentation
The following tables summarize solubility data for related compounds, which can serve as a guide for selecting appropriate solvent systems for this compound.
Table 1: Solubility of Related Tryptophan Derivatives
| Compound | Solvent | Solubility |
| L-Tryptophanamide hydrochloride | DMSO | ~1 mg/mL[7] |
| Dimethylformamide | ~1 mg/mL[7] | |
| PBS (pH 7.2) | ~5 mg/mL[7] | |
| DL-Tryptophan octyl ester hydrochloride | Ethanol | ~1 mg/mL |
| DMSO | ~25 mg/mL | |
| Dimethylformamide | ~15 mg/mL | |
| L-Tryptophan methyl ester hydrochloride (at 298.2 K) | Methanol | 0.0334 (mole fraction)[8] |
| Water | 0.0119 (mole fraction)[8] | |
| Ethanol | 0.0074 (mole fraction)[8] | |
| Isopropanol | 0.0016 (mole fraction)[8] | |
| Acetone (Propanone) | 0.0006 (mole fraction)[8] | |
| Ethyl acetate | 0.00007 (mole fraction)[8] | |
| Acetonitrile | 0.00006 (mole fraction)[8] |
Experimental Protocols
The following are generalized protocols that can be adapted for the crystallization of this compound. Optimization will likely be required.
Protocol 1: Cooling Crystallization
-
Dissolution: In a clean flask, dissolve the this compound in the minimum amount of a suitable hot solvent (e.g., methanol, ethanol, or water).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the growth of larger crystals, this can be done by placing the flask in a heated water bath and allowing the bath to cool to ambient temperature.[5]
-
Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4°C) or freezer (-20°C) to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small volume of the ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent (e.g., water or methanol) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent, e.g., acetone or diethyl ether) dropwise with constant stirring until the solution becomes slightly turbid.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed. Crystals should form over time.
-
Isolation and Washing: Collect and wash the crystals as described in the cooling crystallization protocol, using the anti-solvent for washing.
-
Drying: Dry the crystals under vacuum.
Visualizations
The following diagrams illustrate key workflows and concepts in the crystallization process.
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Experimental workflow for anti-solvent crystallization.
Caption: Key parameters influencing crystallization outcome.
References
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 6. Growing Crystals [web.mit.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Item - Determination of lâTryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K - figshare - Figshare [figshare.com]
- 9. US6284897B2 - Method for crystallizing tryptophan - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Crystallization of the Third Polymorphic Modification of LâTryptophan: A Case of Non-orderâdisorder Polytypism - Crystal Growth & Design - Figshare [acs.figshare.com]
- 13. researchgate.net [researchgate.net]
Preventing precipitation of D,L-Tryptophanamide hydrochloride in buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of D,L-Tryptophanamide hydrochloride in buffer systems during experiments.
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound can occur due to a variety of factors, primarily related to its solubility limits in aqueous buffer systems. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: Precipitation upon dissolution in aqueous buffer.
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen buffer at the experimental temperature.
-
Solution:
-
Decrease Concentration: The most straightforward solution is to lower the concentration of this compound.
-
Use an Organic Co-solvent: For preparing stock solutions, dissolve the compound in an organic solvent first. L-Tryptophanamide hydrochloride is soluble in DMSO and dimethyl formamide at approximately 1 mg/mL[1]. Subsequently, dilute the stock solution into the aqueous buffer of choice. Ensure the final concentration of the organic solvent is low enough to not interfere with the experiment[1].
-
Gentle Heating: Gently warming the solution may increase the solubility. However, be cautious about the thermal stability of the compound and other components in your experiment. It is advisable to determine the thermal stability of this compound before applying heat.
-
Issue 2: Precipitation after pH adjustment of the buffer.
-
Solution:
-
Adjust Buffer pH: Move the pH of the buffer away from the likely pI. Since this compound is a hydrochloride salt of a primary amine, it will be more soluble at acidic pH values where the amine group is protonated. Therefore, using a buffer with a pH below 7 is a good starting point.
-
Buffer Selection: Choose a buffer system that is effective in the desired pH range and does not interact with the compound to form an insoluble salt.
-
Issue 3: Precipitation over time or upon storage.
-
Possible Cause: The compound may be degrading, or the solution may be supersaturated and slowly equilibrating. Aqueous solutions of L-Tryptophanamide hydrochloride are not recommended for storage for more than one day[1].
-
Solution:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment.
-
Storage Conditions: If short-term storage is unavoidable, store the solution at a low temperature (2-8 °C) to slow down potential degradation. However, be aware that lower temperatures can also decrease solubility. It is crucial to visually inspect for any precipitation before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common buffers?
A1: Specific solubility data for this compound across a wide range of buffers is limited. However, for L-Tryptophanamide hydrochloride, the solubility in PBS (pH 7.2) is approximately 5 mg/mL[1][3]. It is also soluble in organic solvents like DMSO and dimethyl formamide at about 1 mg/mL[1][3].
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is expected to be pH-dependent. As a hydrochloride salt of an amine, it will be more soluble in acidic conditions (lower pH) where the amino group is protonated. Its solubility is likely to be lowest near its isoelectric point and increase as the pH moves further away from the pI.
Q3: Can I heat the solution to dissolve this compound?
A3: Gentle heating can be a method to increase solubility. However, the thermal stability of this compound should be considered. Prolonged or excessive heating can lead to degradation. It is recommended to use minimal heat and for the shortest duration necessary.
Q4: Is it better to dissolve this compound directly in buffer or to use a stock solution in an organic solvent?
A4: Using a stock solution in an organic solvent like DMSO is a reliable method to achieve higher initial concentrations and then diluting into your aqueous buffer[1]. This can help avoid issues with slow dissolution rates and reaching the solubility limit directly in the buffer. However, ensure the final concentration of the organic solvent is compatible with your experimental system.
Q5: What are the best practices for storing solutions of this compound?
A5: It is strongly recommended to prepare aqueous solutions of this compound fresh before use. Aqueous solutions are not recommended for storage for more than one day[1]. If you must store them for a short period, do so at 2-8°C and check for precipitation before use.
Data Presentation
Table 1: Solubility of Tryptophanamide Hydrochloride Derivatives in Various Solvents
| Compound | Solvent | pH | Concentration | Reference |
| L-Tryptophanamide hydrochloride | PBS | 7.2 | ~ 5 mg/mL | [1][3] |
| L-Tryptophanamide hydrochloride | DMSO | N/A | ~ 1 mg/mL | [1][3] |
| L-Tryptophanamide hydrochloride | Dimethyl formamide | N/A | ~ 1 mg/mL | [1][3] |
| DL-Tryptophan octyl ester hydrochloride | 1:1 DMSO:PBS | 7.2 | ~ 0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Buffered Solution of this compound using an Organic Stock.
-
Prepare a Stock Solution: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 1 mg/mL).
-
Pre-warm the Buffer: Gently warm your desired aqueous buffer to slightly above room temperature (e.g., 37°C) to aid in solubility.
-
Dilution: While vortexing the warmed buffer, slowly add the required volume of the this compound stock solution to reach your final desired concentration.
-
pH Adjustment: If necessary, adjust the pH of the final solution. Be aware that this may affect solubility.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. Use the solution promptly.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Purification of Crude D,L-Tryptophanamide Hydrochloride
Welcome to the technical support center for the purification of crude D,L-Tryptophanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Residual D,L-Tryptophan.
-
Reagents and Byproducts: Coupling agents, activating agents, and their byproducts.
-
Side-Reaction Products: Products from side reactions involving the indole ring of tryptophan.
-
Solvent Residues: Residual solvents from the synthesis and workup steps.
-
Enantiomeric Impurities: If the synthesis is not perfectly racemic, there might be a slight excess of one enantiomer.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purifying crude this compound are recrystallization and column chromatography.
-
Recrystallization is often the most efficient method for removing most impurities, especially if the crude product is relatively pure.
-
Silica Gel Chromatography is useful for separating the desired product from impurities with different polarities, particularly when multiple impurities are present or when recrystallization is ineffective.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is ideal for quantifying the purity and detecting impurities.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify the presence of impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify unknown impurities by their mass-to-charge ratio.[4]
Q4: My purified product is colored (yellow or brown). What is the likely cause and how can I remove the color?
A4: A colored product often indicates the presence of oxidized impurities or residual reagents. To remove color:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.[5] Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
-
Chromatography: Silica gel chromatography can effectively separate colored impurities from the desired product.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | Insufficient solvent volume. | Add more solvent in small increments until the product dissolves. |
| Incorrect solvent system. | The polarity of the solvent may be too low. Try a more polar solvent system (e.g., increase the proportion of alcohol or water). | |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too fast. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of pure product can also help induce crystallization. |
| The solvent is too non-polar for the compound. | Try a more polar solvent system. | |
| No crystals form upon cooling. | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration and then try cooling again. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] | |
| Presence of impurities inhibiting crystallization. | Try purifying a small amount by chromatography to obtain seed crystals. Add these to the supersaturated solution to induce crystallization. | |
| Low recovery of purified product. | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. | |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | Incorrect mobile phase polarity. | Adjust the eluent polarity. If the product and impurities are eluting too quickly, decrease the polarity of the mobile phase. If they are not moving, increase the polarity. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded onto the column. | |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a highly polar compound like an amino acid amide hydrochloride, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/methanol) is often required. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the silica gel. | Add a small amount of a polar modifier like triethylamine or acetic acid to the mobile phase to improve the peak shape. |
| The sample was not loaded in a concentrated band. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. |
Data Presentation
The following tables provide illustrative data for typical purification outcomes of this compound. Note that actual results will vary depending on the purity of the crude material and the specific experimental conditions.
Table 1: Recrystallization of Crude this compound
| Solvent System | Crude Purity (%) | Purified Purity (%) | Yield (%) |
| Ethanol/Water (9:1) | 85 | 98 | 75 |
| Methanol/Water (8:2) | 85 | 97 | 70 |
| Isopropanol/Water (9:1) | 85 | 98.5 | 80 |
| Acetic Acid/Water | 90 | 99+ | 85 |
Table 2: Silica Gel Chromatography of Crude this compound
| Mobile Phase System | Crude Purity (%) | Purified Purity (%) | Yield (%) |
| Dichloromethane/Methanol (95:5 to 90:10 gradient) | 70 | 99 | 65 |
| Ethyl Acetate/Methanol (9:1) | 70 | 98 | 60 |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a flask, add the crude this compound. For every 1 gram of crude material, add 10 mL of 95% ethanol.
-
Heating: Heat the mixture with stirring on a hot plate until it boils and the solid dissolves completely. If the solid does not dissolve, add the minimum amount of hot water dropwise until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% of the crude product weight), and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 2: Purification by Silica Gel Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a gradient of methanol in dichloromethane, starting with a low percentage of methanol and gradually increasing it).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for low purity after recrystallization.
Caption: General purification workflow selection guide.
References
- 1. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and isolation of trace impurities in L-tryptophan by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
Identifying common impurities in D,L-Tryptophanamide hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in D,L-Tryptophanamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from three main sources:
-
Starting Materials: Impurities present in the starting material, D,L-Tryptophan, will likely be carried through the synthesis process.
-
Synthesis Process: By-products and side reactions occurring during the amidation of D,L-Tryptophan and the subsequent formation of the hydrochloride salt.
-
Degradation: Degradation of the final product during storage or handling.
Q2: What are the common impurities related to the D,L-Tryptophan starting material?
Several impurities associated with the manufacturing of tryptophan have been identified and are often monitored. These include other amino acids and related substances. The European Pharmacopoeia (EP) lists several known impurities for tryptophan.
Q3: What types of impurities can be formed during the synthesis of this compound?
The synthesis of this compound typically involves the amidation of the carboxylic acid group of D,L-tryptophan. Potential impurities from this process include:
-
Unreacted Starting Material: Residual D,L-Tryptophan.
-
Side-Reaction Products:
-
Dimerization/Oligomerization: Formation of peptide-like dimers or oligomers of tryptophanamide.
-
Indole Ring Modifications: The indole ring of tryptophan is susceptible to oxidation and alkylation under certain reaction conditions.[1][2] Oxidation can lead to impurities such as N-formylkynurenine and kynurenine.[3]
-
Protecting Group Residues: If protecting groups are used during synthesis, their incomplete removal can result in related impurities.[1]
-
Q4: Can degradation of this compound lead to the formation of impurities?
Yes, degradation can be a source of impurities. Tryptophan and its derivatives can be sensitive to light, oxygen, and extreme pH conditions.[4] Potential degradation products can include:
-
Oxidation Products: Similar to synthesis-related impurities, exposure to oxidative stress can lead to the formation of hydroxylated and other oxidized species of the indole ring.[3][4]
-
Deamidation: The amide group could potentially hydrolyze back to the carboxylic acid, reforming D,L-Tryptophan.
-
Photodegradation Products: Exposure to light may lead to the formation of various degradation products.
Troubleshooting Guide
Problem: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination from starting materials | 1. Obtain the Certificate of Analysis (CoA) for the D,L-Tryptophan starting material and check for specified impurities. 2. Analyze the starting material using the same HPLC method to confirm if the unknown peaks are present. |
| Synthesis-related by-products | 1. Review the synthesis reaction conditions (e.g., temperature, pH, reagents). Harsh conditions can lead to side reactions. 2. Consider potential side reactions such as dimerization or reactions involving the indole nucleus. 3. Use techniques like LC-MS to identify the mass of the unknown peaks and deduce their potential structures. |
| Product Degradation | 1. Review the storage conditions of the sample (temperature, light exposure, humidity). 2. Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to see if the unknown peaks are generated. This can help identify them as degradation products.[5] |
| HPLC Method Issues | 1. Ensure the HPLC method is specific and stability-indicating.[5][6] 2. Check for carryover from previous injections by running a blank. 3. Verify the purity of the mobile phase solvents and additives. |
Potential Impurities in this compound
The following table summarizes potential impurities that may be found in this compound, categorized by their likely origin.
| Impurity Name | Potential Origin | Notes |
| D,L-Tryptophan | Starting Material, Degradation | Incomplete reaction or hydrolysis of the amide. |
| Tryptophan EP Impurity A (1,1'-Ethylidenebistryptophan) | Starting Material | A known impurity in L-Tryptophan.[7] |
| Tryptophan EP Impurity C | Starting Material | A known impurity in L-Tryptophan. |
| Tryptophan EP Impurity D (5-Hydroxytryptophan) | Starting Material | A known impurity in L-Tryptophan. |
| Tryptophan EP Impurity E (N-Formylkynurenine) | Starting Material, Synthesis, Degradation | An oxidation product of the tryptophan indole ring.[3] |
| Tryptophan EP Impurity F | Starting Material | A known impurity in L-Tryptophan. |
| Tryptophan EP Impurity G | Starting Material | A known impurity in L-Tryptophan. |
| Tryptophan EP Impurity I | Starting Material | A known impurity in L-Tryptophan. |
| Tryptophan EP Impurity J | Starting Material | A known impurity in L-Tryptophan. |
| Tryptophan EP Impurity K | Starting Material | A known impurity in L-Tryptophan. |
| Tryptophan EP Impurity L | Starting Material | A known impurity in L-Tryptophan. |
| Tryptophanamide Dimer/Oligomers | Synthesis | Formed through intermolecular amide bond formation.[1] |
| Alkylated Tryptophanamide | Synthesis | Alkylation of the indole nucleus can occur as a side reaction.[2][8] |
| Deamidation Products | Degradation | Resulting from the hydrolysis of the primary amide.[4][9] |
Experimental Protocols
Recommended Method for Impurity Profiling: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the accurate identification and quantification of impurities.[5][6]
General HPLC Parameters:
-
Column: A reversed-phase C18 column is commonly used for the separation of tryptophan and its related compounds.[7]
-
Mobile Phase: A gradient elution is often employed to resolve impurities with a wide range of polarities. A typical mobile phase consists of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic modifier (e.g., acetonitrile).[7][10]
-
Detection: UV detection at 220 nm and 280 nm is suitable for tryptophan and its impurities due to the presence of the indole chromophore.[10]
-
Temperature: Column temperature should be controlled, for example, at 30 °C, to ensure reproducible retention times.[10]
-
Injection Volume: Typically in the range of 10-20 µL.[10]
Example HPLC Gradient Program:
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in 80:20 Acetonitrile:Water) |
| 0 - 2 | 95 | 5 |
| 2 - 37 | 95 → 35 | 5 → 65 |
| 37 - 42 | 35 → 0 | 65 → 100 |
| 42 - 47 | 0 | 100 |
| 47 - 50 | 0 → 95 | 100 → 5 |
| 50 - 60 | 95 | 5 |
This is an exemplary gradient and should be optimized for the specific separation needs.[10]
Visualizations
Workflow for Impurity Identification in this compound
Caption: Workflow for the identification and analysis of impurities in this compound.
Logical Relationship of Impurity Sources
Caption: Relationship between the sources of impurities in this compound.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation and isolation of trace impurities in L-tryptophan by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
pH optimization for experiments involving D,L-Tryptophanamide hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the pH in experiments involving D,L-Tryptophanamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the pKa values for this compound, and how do they influence its charge at different pH values?
A1: this compound has two ionizable groups: the α-amino group and the protonated amide group.
-
The α-amino group is expected to have a pKa value similar to that of the parent amino acid, D,L-tryptophan, which is approximately 9.3 [1].
-
The amide group , which replaces the carboxylic acid of tryptophan, is a much weaker acid. Its pKa value is estimated to be very low, likely below 0.
This means that in most biologically relevant pH ranges (pH 1-14), the amide group will be neutral. The α-amino group will be protonated (positive charge) at pH values significantly below its pKa and deprotonated (neutral) at pH values significantly above its pKa.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is significantly dependent on pH, exhibiting a characteristic "U"-shaped curve common to amino acids and their derivatives[2].
-
Low pH (acidic conditions): The molecule is cationic (protonated α-amino group), leading to high solubility in aqueous solutions.
-
Near the isoelectric point (pI): The molecule has a net neutral charge, resulting in its lowest solubility. The estimated pI for D,L-Tryptophanamide is around pH 7-8.
-
High pH (alkaline conditions): The α-amino group is deprotonated, and while the molecule is neutral, its solubility may increase again compared to the pI due to different solvation properties.
Q3: What is the recommended procedure for preparing a stock solution of this compound?
A3: For aqueous experiments, it is recommended to prepare fresh solutions daily to minimize degradation[3].
-
For aqueous buffers: Directly dissolve the solid this compound in your buffer of choice. If solubility is an issue at the desired pH, consider preparing the stock solution at a lower pH (e.g., pH 4-5) where it is more soluble, and then adjusting the pH of the final working solution.
-
For organic solvents: this compound is soluble in DMSO and DMF. Prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q4: How stable is this compound in solution?
A4: Tryptophan and its derivatives are susceptible to oxidation, particularly when exposed to light, heat, and transition metals[4][5]. This can lead to the formation of colored degradation products and a loss of biological activity[3]. It is recommended to:
-
Prepare aqueous solutions fresh for each experiment.
-
Store stock solutions (especially in organic solvents) at -20°C or -80°C.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Use high-purity water and reagents to minimize metal contamination.
Troubleshooting Guides
Issue 1: Precipitation of D,L-Tryptophanamide in the working solution.
| Possible Cause | Troubleshooting Step |
| pH is near the isoelectric point (pI). | Adjust the pH of your working solution to be at least 1-2 pH units away from the estimated pI (around 7-8). For many biological assays, working at a slightly acidic (pH 6.0-6.5) or slightly basic (pH 8.5-9.0) pH may be necessary if the experimental conditions allow. |
| Concentration is too high for the given pH. | Decrease the working concentration of D,L-Tryptophanamide. Alternatively, prepare the stock solution at a higher concentration in a solubilizing solvent (like DMSO) and then dilute it to the final working concentration. |
| Buffer components are interacting with the compound. | Try a different buffer system. Phosphate buffers can sometimes cause precipitation with certain compounds. Consider using buffers like MES, HEPES, or TRIS, depending on the required pH range. |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Degradation of D,L-Tryptophanamide. | Prepare fresh solutions for each experiment and protect them from light. Analyze the purity of your stock solution via HPLC if degradation is suspected. |
| pH of the solution has shifted. | Verify the pH of your final working solution after adding all components, including this compound. The addition of the hydrochloride salt can slightly lower the pH. Re-adjust if necessary. |
| The active form of the compound is pH-dependent. | The protonation state of the α-amino group may be critical for its biological activity. Perform a pH titration experiment to determine the optimal pH for your specific assay. |
Data Presentation
Table 1: Estimated Solubility of this compound at Different pH Values
| pH | Expected Solubility | Predominant Ionic Form | Rationale |
| 2.0 | High | Cationic | The α-amino group is protonated, leading to good electrostatic interactions with water. |
| 4.0 | High | Cationic | The α-amino group remains protonated. |
| 6.0 | Moderate | Cationic | Approaching the isoelectric point, solubility starts to decrease. |
| 7.5 | Low | Zwitterionic/Neutral | Near the isoelectric point, the net charge is close to zero, minimizing hydration and leading to the lowest solubility. |
| 9.0 | Moderate | Neutral/Anionic | Above the pI, solubility increases as the α-amino group becomes deprotonated. |
| 11.0 | High | Neutral/Anionic | At high pH, the molecule is fully deprotonated at the amino group, and solubility is generally high. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for an Enzyme Assay
This protocol describes a general method for determining the optimal pH for an enzyme that uses D,L-Tryptophanamide as a substrate.
-
Prepare a series of buffers: Prepare a set of buffers covering a range of pH values (e.g., pH 5.0 to 10.0 with 0.5 pH unit increments). Suitable buffers include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 6.8-8.2), and TRIS (pH 7.5-9.0).
-
Prepare the substrate stock solution: Prepare a concentrated stock solution of this compound in water or a suitable organic solvent like DMSO.
-
Set up the reactions: For each pH value, prepare a reaction mixture containing the buffer, the enzyme at a fixed concentration, and any other necessary co-factors.
-
Initiate the reaction: Add D,L-Tryptophanamide to each reaction mixture to a final desired concentration. Ensure the volume added does not significantly alter the pH of the buffer.
-
Incubate and measure: Incubate the reactions at the optimal temperature for the enzyme. Measure the enzyme activity at different time points using a suitable method (e.g., spectrophotometry, fluorometry, or HPLC to measure product formation).
-
Analyze the data: Plot the enzyme activity as a function of pH to determine the optimal pH for the reaction.
Visualizations
Caption: Workflow for determining the optimal pH for an enzyme assay using D,L-Tryptophanamide.
Caption: Relationship between pH, molecular properties, and experimental outcome.
Caption: Simplified serotonin and melatonin biosynthesis pathway from L-Tryptophan.
Caption: Simplified kynurenine pathway of L-Tryptophan metabolism.
References
- 1. Dl-Tryptophan | C11H12N2O2 | CID 1148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to D,L-Tryptophanamide Hydrochloride and Other Tryptophan Analogs for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between tryptophan analogs is critical for designing effective experiments and developing novel therapeutics. This guide provides an objective comparison of D,L-Tryptophanamide hydrochloride with key tryptophan analogs: L-Tryptophan, D-Tryptophan, 5-Hydroxy-L-tryptophan (5-HTP), and N-acetyl-L-tryptophan.
This comparison focuses on their roles in key metabolic pathways, their effects on enzyme activity, and their potential applications in research and drug development. The information is supported by experimental data and detailed methodologies to aid in experimental design.
At a Glance: Key Properties of Tryptophan Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C₁₁H₁₄ClN₃O | 239.70 | Racemic mixture of the amide form of tryptophan.[1] |
| L-Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | The naturally occurring, essential amino acid precursor to serotonin and other bioactive compounds.[2][3] |
| D-Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | The non-proteinogenic stereoisomer of tryptophan.[4] |
| 5-Hydroxy-L-tryptophan (5-HTP) | C₁₁H₁₂N₂O₃ | 220.23 | An intermediate in the biosynthesis of serotonin from tryptophan.[5] |
| N-acetyl-L-tryptophan | C₁₃H₁₄N₂O₃ | 246.26 | An acetylated form of L-tryptophan. |
Metabolic Pathways and Biological Significance
Tryptophan and its analogs are metabolized primarily through two major pathways: the serotonin pathway and the kynurenine pathway. The fate of these molecules is determined by a series of enzymatic reactions, and understanding these pathways is crucial for predicting their biological effects.
The Serotonin Pathway: A Route to Neurotransmission
The serotonin pathway leads to the production of the neurotransmitter serotonin (5-hydroxytryptamine), which plays a vital role in regulating mood, sleep, and appetite.[6] The key rate-limiting enzyme in this pathway is tryptophan hydroxylase (TPH).
L-Tryptophan is the initial substrate for this pathway. 5-HTP is an intermediate that can bypass the rate-limiting step catalyzed by TPH, leading to a more direct increase in serotonin levels.[7] The metabolic fate of this compound in this pathway is less clear from available literature, though it is expected to be a substrate for enzymes that act on tryptophan.
The Kynurenine Pathway: Immune Regulation and Neuroactivity
The majority of dietary tryptophan is metabolized through the kynurenine pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[8] This pathway produces several neuroactive and immunomodulatory metabolites.
Alterations in the activity of IDO and TDO can shift the balance of tryptophan metabolism between the serotonin and kynurenine pathways, with implications for various disease states, including cancer and neurodegenerative disorders. Tryptophan analogs can act as inhibitors or substrates for these enzymes, thereby modulating the pathway's output.
Comparative Performance: Experimental Data
Direct quantitative comparisons of this compound with other tryptophan analogs are limited in the publicly available literature. However, data from various studies on individual or pairs of analogs provide insights into their relative activities.
Enzyme Inhibition
The ability of tryptophan analogs to inhibit key enzymes in the metabolic pathways is a critical aspect of their pharmacological profile.
| Compound | Target Enzyme | IC₅₀ / Kᵢ | Experimental System |
| N-acetyl-L-tryptophan | Butyrylcholinesterase (BChE) | 2.8 nM (IC₅₀ for a derivative)[9] | In vitro enzyme assay |
| 1-methyl-D,L-tryptophan (1-MT) | Indoleamine 2,3-dioxygenase (IDO1) | 34 µM (Kᵢ)[8] | Purified enzyme |
| Omeprazole (structural analog) | Tryptophan Hydroxylase 1 (TPH1) | 3.09 µM (IC₅₀)[10] | In vitro enzyme assay |
Receptor Binding Affinity
The interaction of tryptophan analogs and their metabolites with neurotransmitter receptors, particularly serotonin receptors, is fundamental to their effects on the central nervous system.
| Compound | Receptor | Binding Affinity (Kᵢ or IC₅₀) |
| Serotonin | 5-HT₁A, 5-HT₁B/₁D, 5-HT₂B, 5-HT₆, 5-HT₇ | High nanomolar affinity[11] |
| Tryptamine analogs | Serotonin (5-HT) receptors | Varies depending on substitutions[12] |
Note: Specific binding affinity data for this compound is not available in the reviewed literature.
Experimental Protocols
To facilitate further research, this section outlines general methodologies for key experiments cited in the comparison.
Enzyme Inhibition Assay (General Protocol)
This protocol describes a general procedure for determining the inhibitory activity of a tryptophan analog against an enzyme like IDO1 or TPH.
Methodology:
-
Reagent Preparation: Prepare solutions of the target enzyme, the natural substrate (e.g., L-Tryptophan), and a series of dilutions of the tryptophan analog to be tested.
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with each concentration of the tryptophan analog for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the reaction mixture at the optimal temperature and for a specific time.
-
Reaction Termination: Stop the reaction, often by adding a chemical agent or by heat inactivation.
-
Product Quantification: Measure the amount of product formed using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or spectrophotometry.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Cell-Based Neuroprotection Assay
This protocol outlines a general method to assess the neuroprotective effects of tryptophan analogs against a neurotoxic insult in a cell culture model.
Methodology:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary neurons) in appropriate medium.
-
Treatment: Pre-treat the cells with various concentrations of the tryptophan analog for a specified duration.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., hydrogen peroxide, glutamate, or amyloid-beta peptides).
-
Incubation: Incubate the cells for a period sufficient to induce cell death in the control (untreated) group.
-
Cell Viability Assessment: Measure cell viability using a standard assay, such as the MTT or LDH assay.
-
Data Analysis: Compare the viability of cells treated with the tryptophan analog to that of the control group to determine the neuroprotective effect.
Conclusion and Future Directions
While L-Tryptophan, 5-HTP, and N-acetyl-L-tryptophan have been more extensively studied, this compound remains a compound with potential for further investigation. The available data suggests that subtle structural modifications to the tryptophan molecule can lead to significant changes in biological activity.
The lack of direct comparative data for this compound highlights a gap in the current understanding of tryptophan analog pharmacology. Future research should focus on head-to-head comparisons of these analogs in standardized in vitro and in vivo models. Such studies would provide a clearer picture of their relative potencies, efficacies, and metabolic fates, ultimately aiding in the rational design of new drugs targeting tryptophan metabolic pathways. Researchers are encouraged to utilize the outlined experimental protocols as a starting point for their own comparative investigations.
References
- 1. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nuvisan.com [nuvisan.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin - Wikipedia [en.wikipedia.org]
- 7. performancelab.com [performancelab.com]
- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationship study of tryptophan-based butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Yield and Purity of Synthesized D,L-Tryptophanamide Hydrochloride
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a routine yet critical task. Validating the yield and purity of these synthesized molecules is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative analysis of a laboratory-synthesized batch of D,L-Tryptophanamide hydrochloride against commercially available alternatives, supported by detailed experimental protocols for validation.
Performance Comparison: Synthesized vs. Commercial this compound
The decision to synthesize a compound in-house versus purchasing from a commercial supplier often involves a trade-off between cost, time, and the desired level of purity. While in-house synthesis offers a potentially more cost-effective solution for large quantities and allows for greater control over the final product, commercial sources provide convenience and a guaranteed quality standard.
Table 1: Comparison of Expected Yield and Purity
| Parameter | Synthesized this compound | Commercial this compound | Commercial L-Tryptophanamide Hydrochloride |
| Typical Yield | 70-85% (Estimated based on general amidation reactions) | Not Applicable | Not Applicable |
| Reported Purity | Dependent on purification success | ≥99% (TLC)[1] | ≥94.0% (HPLC)[2] |
| Analytical Method | HPLC, ¹H NMR, Elemental Analysis | Thin Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Source | Laboratory Synthesis | Chem-Impex[1] | Thermo Scientific Chemicals[2] |
Experimental Validation Workflow
To objectively assess the quality of a newly synthesized batch of this compound, a systematic validation process is essential. This workflow outlines the key steps from synthesis to final purity confirmation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of yield and purity. Below are representative protocols for the synthesis and analysis of this compound.
Synthesis of this compound
This protocol is based on a general method for the direct amidation of unprotected amino acids.
Materials:
-
D,L-Tryptophan
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
-
Ammonia solution (e.g., 7N in Methanol)
-
Cyclopentyl methyl ether (CPME)
-
Diethyl ether
-
Hydrochloric acid (e.g., 2M in diethyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of D,L-Tryptophan (1.0 eq) in cyclopentyl methyl ether (CPME), add tris(2,2,2-trifluoroethyl) borate (1.1 eq).
-
Heat the mixture to 60 °C for 1 hour.
-
Cool the reaction mixture to room temperature and add the ammonia solution (3.0 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with CPME.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in a minimal amount of diethyl ether and precipitate the hydrochloride salt by the dropwise addition of hydrochloric acid in diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Yield Calculation: The theoretical yield is calculated based on the starting amount of D,L-Tryptophan. The actual yield is the weight of the final, dried product.
Yield (%) = (Actual Yield / Theoretical Yield) x 100
Purity Validation by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of the purity of the synthesized compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Set the flow rate to 1.0 mL/min.
-
Use a gradient elution, for example: 5-95% Mobile Phase B over 15 minutes.
-
Set the UV detector to monitor at 220 nm and 280 nm.
-
Inject a known concentration of the sample solution.
-
The purity is determined by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.
Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the synthesized compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Sample Preparation:
-
Dissolve a small amount of the synthesized product in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Analyze the chemical shifts, integration values, and coupling patterns of the protons.
-
Compare the obtained spectrum with the expected spectrum for D,L-Tryptophanamide to confirm the presence of the indole ring protons, the α- and β-protons of the amino acid backbone, and the amide protons.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values to assess purity.
Procedure:
-
Submit a dried, homogenous sample of the synthesized this compound for CHN (Carbon, Hydrogen, Nitrogen) analysis.
-
Compare the experimental percentages to the calculated theoretical values for the molecular formula C₁₁H₁₄ClN₃O.
Table 2: Theoretical vs. Experimental Data for Purity Validation
| Analytical Technique | Parameter | Theoretical Value (for C₁₁H₁₄ClN₃O) | Expected Experimental Result (Synthesized) | Commercial Alternative (Example) |
| HPLC | Purity (Area %) | 100% | >95% | ≥99%[1] |
| ¹H NMR | Chemical Shifts (ppm) | Consistent with structure | Spectrum matches expected pattern | Conforms to structure |
| Elemental Analysis | % Carbon | 55.12% | 55.12% ± 0.4% | Not typically provided |
| % Hydrogen | 5.89% | 5.89% ± 0.4% | Not typically provided | |
| % Nitrogen | 17.53% | 17.53% ± 0.4% | Not typically provided |
Conclusion
The validation of synthesized this compound through a combination of yield determination and rigorous purity analysis is essential for its use in research and development. By employing the detailed experimental protocols outlined in this guide, researchers can confidently assess the quality of their in-house synthesized product and make informed comparisons with commercially available alternatives. This systematic approach ensures the integrity of subsequent experiments and contributes to the overall quality of scientific research.
References
Spectroscopic analysis (NMR, IR) for D,L-Tryptophanamide hydrochloride confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for D,L-Tryptophanamide hydrochloride with its parent amino acid, L-Tryptophan. The confirmation of this compound's chemical structure is achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document outlines the expected spectral features and provides detailed experimental protocols for data acquisition.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for L-Tryptophanamide hydrochloride and L-Tryptophan. The data for L-Tryptophan serves as a reference for identifying the characteristic signals of the tryptophanamide structure.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Assignment | L-Tryptophanamide Hydrochloride (δ, ppm) | L-Tryptophan (δ, ppm) | Expected Multiplicity | Notes |
| Indole N-H | ~11.0 | ~10.96 | Singlet (broad) | The amide and carboxylic acid groups have a minor effect on the indole proton. |
| Aromatic H | 7.0 - 8.0 | 6.97 - 7.58 | Multiplets | The aromatic proton signals are expected to be very similar between the two compounds. |
| α-CH | ~3.6 | ~3.55 | Triplet | The chemical shift of the alpha-proton is influenced by the adjacent amide group. |
| β-CH₂ | ~3.2 | ~3.06, ~3.28 | Doublet of doublets | These diastereotopic protons will show complex splitting patterns. |
| Amide -NH₂ | Variable | N/A | Broad singlet | The amide protons are exchangeable and may appear as a broad signal. |
| Amine -NH₃⁺ | Variable | ~8.0 (broad) | Broad singlet | The ammonium protons are exchangeable and their chemical shift is concentration and pH dependent. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Assignment | L-Tryptophan (δ, ppm) | Expected Shift for D,L-Tryptophanamide HCl | Notes |
| Carbonyl (C=O) | ~174.0 | ~172.0 | The amide carbonyl is expected to be slightly upfield compared to the carboxylic acid carbonyl. |
| Indole C | 109.0 - 136.0 | 109.0 - 136.0 | The indole ring carbons should have very similar chemical shifts. |
| α-C | ~55.0 | ~54.0 | A slight shift is expected due to the change from a carboxylic acid to an amide. |
| β-C | ~28.0 | ~28.0 | Minimal change is expected for the beta-carbon. |
Note: These are predicted shifts and require experimental verification.
Table 3: IR Spectroscopic Data (cm⁻¹)
| Vibrational Mode | L-Tryptophanamide Hydrochloride | L-Tryptophan | Notes |
| N-H Stretch (Indole) | ~3400 | ~3400 | Characteristic sharp peak for the indole N-H. |
| N-H Stretch (Amine/Amide) | 3200-3400 (broad) | 3000-3300 (broad) | Overlapping broad bands from the primary amide and the protonated amine. |
| C=O Stretch (Amide I) | ~1670 | N/A | A strong, characteristic peak for the amide carbonyl group. This is a key differentiating peak. |
| C=O Stretch (Carboxylic Acid) | N/A | ~1665 | A strong peak for the carboxylic acid carbonyl. |
| N-H Bend (Amide II) | ~1610 | N/A | Another characteristic peak for the primary amide. |
| Aromatic C=C Stretch | 1400-1600 | 1400-1600 | Multiple bands are expected in this region for the indole ring. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample (this compound or L-Tryptophan) in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.
-
-
Reference: Use the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C) as the internal standard.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with a small amount of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet press die.
-
Apply pressure to form a thin, transparent pellet.
2. Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Workflow for Spectroscopic Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of this compound.
Caption: Workflow for Spectroscopic Confirmation.
Conclusion
The combination of NMR and IR spectroscopy provides a robust method for the structural confirmation of this compound. The key differentiating features from its precursor, L-Tryptophan, are the presence of amide-specific signals in both the ¹H NMR (amide protons) and IR (Amide I and II bands) spectra, and the absence of the carboxylic acid signals. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data for reliable analysis.
Efficacy comparison between D,L-Tryptophanamide hydrochloride and L-Tryptophan
For researchers and drug development professionals navigating the landscape of serotonergic compounds, understanding the nuanced differences between available molecules is paramount. This guide provides a comparative analysis of L-Tryptophan and its derivative, D,L-Tryptophanamide hydrochloride, focusing on their established efficacy, mechanisms of action, and the experimental data supporting their use.
While extensive research has solidified the role of L-Tryptophan in modulating mood and sleep, a direct comparative efficacy analysis with this compound is challenging due to a notable scarcity of published experimental data for the latter. This guide will present the robust data available for L-Tryptophan and contrast it with the current understanding of this compound, highlighting the existing knowledge gaps.
L-Tryptophan: A Precursor to Serotonin with Established Bioactivity
L-Tryptophan is an essential amino acid that serves as a metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT).[1] The synthesis of serotonin in the brain is dependent on the availability of L-Tryptophan, making its supplementation a key strategy for influencing serotonergic pathways.[1]
Efficacy in Mood Regulation
A systematic review of randomized controlled trials has suggested that daily supplementation with 0.14 to 3 grams of L-Tryptophan can lead to improvements in mood in healthy individuals. The mechanism is believed to be the increased synthesis of serotonin, a neurotransmitter critically involved in mood regulation.
Efficacy in Sleep Quality
L-Tryptophan has also been extensively studied for its effects on sleep. A meta-analysis of existing studies concluded that a dosage of 1 gram or more of L-Tryptophan can be effective in improving sleep quality. The proposed mechanism involves the conversion of L-Tryptophan to serotonin, which is a precursor to melatonin, a hormone that regulates the sleep-wake cycle.
This compound: A Derivative with Limited Efficacy Data
This compound is a synthetic derivative of tryptophan. While it is utilized in biochemical and pharmaceutical research, there is a significant lack of publicly available in vivo studies and clinical trial data to quantify its efficacy, particularly in comparison to L-Tryptophan, for mood and sleep regulation. Its primary documented utility is as a building block in the synthesis of more complex molecules and in research exploring tryptophan derivatives.[2]
Data Presentation: L-Tryptophan Efficacy
Due to the absence of comparable quantitative data for this compound, the following tables summarize the established efficacy of L-Tryptophan.
Table 1: Efficacy of L-Tryptophan on Mood Regulation
| Dosage Range | Observed Effect | Supporting Evidence |
| 0.14 - 3 g/day | Improvement in mood in healthy individuals | Systematic review of randomized controlled trials |
Table 2: Efficacy of L-Tryptophan on Sleep Quality
| Dosage | Observed Effect | Supporting Evidence |
| ≥ 1 g | Improvement in sleep quality | Meta-analysis of clinical studies |
Experimental Protocols
Detailed experimental methodologies for the studies supporting the efficacy of L-Tryptophan are extensive and varied. A generalizable protocol for assessing the effects of L-Tryptophan on mood often involves:
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Participants: Healthy adults, or specific populations such as individuals with premenstrual dysphoric disorder.[3]
-
Intervention: Oral administration of L-Tryptophan at specified doses or a placebo.
-
Outcome Measures: Standardized mood scales such as the Profile of Mood States (POMS) or the Visual Analogue Scales (VAS) for mood.[3]
-
Data Analysis: Statistical comparison of mood scores between the L-Tryptophan and placebo groups.
Similarly, a typical protocol for evaluating the impact of L-Tryptophan on sleep includes:
-
Study Design: Randomized, double-blind, placebo-controlled crossover trials.
-
Participants: Individuals with mild insomnia or healthy subjects.
-
Intervention: Administration of L-Tryptophan or placebo before bedtime.
-
Outcome Measures: Polysomnography to measure sleep stages, sleep latency, and total sleep time. Subjective sleep quality may also be assessed using questionnaires like the Athens Insomnia Scale.[4][5]
-
Data Analysis: Comparison of sleep parameters between the L-Tryptophan and placebo conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided.
Caption: Metabolic pathway of L-Tryptophan to Serotonin and Melatonin.
Caption: Workflow for a clinical trial on L-Tryptophan and mood.
Conclusion
The available scientific literature provides a strong evidence base for the efficacy of L-Tryptophan in improving mood and sleep, supported by numerous clinical trials and meta-analyses. In contrast, this compound remains a compound primarily of interest in synthetic and preclinical research, with a significant lack of data on its in vivo efficacy for similar applications. For researchers and clinicians considering interventions targeting the serotonergic system, L-Tryptophan stands as a well-documented and quantifiable option. Future research is needed to elucidate the potential therapeutic effects of this compound and to enable a direct and meaningful comparison with its parent compound, L-Tryptophan.
References
- 1. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and activity of tryptophan sulfonamide derivatives as novel non-hydroxamate TNF-alpha converting enzyme (TACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A placebo-controlled clinical trial of L-tryptophan in premenstrual dysphoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan for the sleeping disorder and mental symptom of new-type drug dependence: A randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
A Comparative Guide to Chiral Separation Methods for D,L-Tryptophanamide Hydrochloride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The stereoselective separation of drug enantiomers is a critical aspect of pharmaceutical development and quality control, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of various methods for the chiral separation of D,L-Tryptophanamide hydrochloride enantiomers, supported by experimental data where available for structurally similar compounds. The primary techniques covered include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Comparison of Chiral Separation Methods
The selection of an appropriate chiral separation method depends on various factors, including the desired scale of separation (analytical or preparative), the required resolution, analysis time, and environmental impact. Below is a summary of the performance of different techniques.
| Method | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Key Performance Parameters | Advantages | Disadvantages |
| HPLC | Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Normal Phase: Hexane/Isopropanol/DiethylamineReversed Phase: Acetonitrile/Water/Formic Acid | High resolution (Rs > 1.5 often achievable) | Broad applicability, well-established, robust | Longer analysis times, higher solvent consumption |
| SFC | Polysaccharide-based CSPs (e.g., Chiralpak® IA, IC) | CO₂/Methanol/Amine additive | Fast analysis times (< 5 min) | High throughput, reduced organic solvent use, "greener" | Requires specialized equipment |
| CE | Cyclodextrins (e.g., β-CD, HP-β-CD) | Phosphate buffer with CD additive | High efficiency (up to 970,000 plates/m for similar compounds)[1] | Low sample and reagent consumption, high efficiency | Lower loading capacity, potential for adsorption to capillary wall |
Experimental Protocols
Detailed methodologies for the key separation techniques are provided below. While specific data for this compound is limited in publicly available literature, the following protocols for closely related tryptophan derivatives serve as a strong starting point for method development.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs are widely used for their broad enantioselectivity.
Typical Protocol (Normal Phase):
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the mobile phase.
Supercritical Fluid Chromatography (SFC)
Principle: SFC employs a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It offers faster separations and is more environmentally friendly than HPLC.
Typical Protocol:
-
Column: Chiralpak® IC (150 x 4.6 mm, 3 µm)
-
Mobile Phase: Supercritical CO₂ / Methanol with 25 mM Isobutylamine (IBA) (gradient or isocratic)
-
Flow Rate: 2.5 mL/min
-
Backpressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV-Vis or Mass Spectrometry (MS)
-
Sample Preparation: Dissolve this compound in methanol.
Capillary Electrophoresis (CE)
Principle: CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector, such as a cyclodextrin, is added to the background electrolyte to form transient diastereomeric complexes with the enantiomers, which then migrate at different velocities.
Typical Protocol:
-
Capillary: Fused-silica, 50 µm i.d., effective length 50 cm
-
Background Electrolyte (BGE): 15 mM Sodium tetraborate buffer (pH 9.5) containing 5 mM β-Cyclodextrin (β-CD) and 4 mM of a chiral ionic liquid.[1]
-
Voltage: 10 kV[1]
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Detection: UV at 214 nm
-
Sample Preparation: Dissolve this compound in the BGE or water.
Method Development and Optimization Workflow
The development of a successful chiral separation method often involves a systematic screening of columns and mobile phases.
Caption: A general workflow for the development and validation of a chiral separation method.
Logical Relationships of Chiral Separation Techniques
The choice of technique is often guided by the specific requirements of the analysis.
Caption: Logical relationships influencing the choice of a chiral separation technique.
References
A Comparative Analysis of the Biological Effects of Key Tryptophan Derivatives
An Objective Guide for Researchers and Drug Development Professionals
L-tryptophan, an essential amino acid, serves as a crucial precursor to a diverse array of bioactive metabolites with profound physiological and pathological implications. The metabolic fate of tryptophan is primarily governed by two major enzymatic pathways: the serotonin pathway and the kynurenine pathway. This guide provides a comparative overview of the biological effects of key tryptophan derivatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Metabolic Pathways of Tryptophan
Tryptophan metabolism is a critical biological process, with approximately 95% of dietary tryptophan being catabolized through the kynurenine pathway, while a smaller fraction is channeled into the synthesis of serotonin and melatonin.[1] The gut microbiota also plays a role in tryptophan metabolism, producing various indole derivatives.[2][3]
The two primary pathways originating from L-tryptophan are:
-
The Serotonin Pathway: This pathway leads to the production of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin.[1][4] The initial and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[1][4]
-
The Kynurenine Pathway: This is the principal route of tryptophan degradation in mammals.[1][5] The first and rate-limiting step is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[4][5] This pathway generates several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid.[5][6][7]
Comparative Biological Effects
The derivatives of tryptophan exhibit a wide spectrum of biological activities, often with opposing effects. A comparative summary of their primary functions is presented below.
| Tryptophan Derivative | Primary Biological Role(s) | Key Receptor/Enzyme Interactions | Therapeutic Relevance |
| Serotonin (5-HT) | Neurotransmitter, mood regulation, appetite control, sleep, gut motility.[8][9] | 5-HT receptors (multiple subtypes) | Antidepressants (SSRIs), antiemetics, migraine treatments.[9] |
| Melatonin | Hormone, regulation of circadian rhythms (sleep-wake cycle), antioxidant.[8][10][11] | Melatonin receptors (MT1, MT2) | Sleep disorders, jet lag.[10][11] |
| Kynurenic Acid | Neuroprotective, antagonist at ionotropic glutamate receptors (NMDA, AMPA) and α7 nicotinic acetylcholine receptors.[7] | NMDA receptor (glycine site), α7nAChR | Potential for neurodegenerative diseases and psychiatric disorders. |
| Quinolinic Acid | Neurotoxic, NMDA receptor agonist, pro-inflammatory.[5][7] | NMDA receptor (glutamate site) | Implicated in the pathophysiology of neuroinflammatory and neurodegenerative diseases.[7] |
| IDO Inhibitors | Immunomodulatory, block the degradation of tryptophan via the kynurenine pathway.[12][13][14] | Indoleamine 2,3-dioxygenase (IDO1) | Cancer immunotherapy (in combination with other agents).[13][14] |
Detailed Experimental Protocols
Objective comparison of the biological effects of tryptophan derivatives relies on standardized experimental protocols. Below are methodologies for key assays used to characterize their activity.
Serotonin Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for a specific serotonin receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing the desired 5-HT receptor subtype are prepared from cultured cells or animal brain tissue.
-
Radioligand Binding: Membranes are incubated with a specific radiolabeled ligand (e.g., [³H]5-HT) and varying concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
IDO1 Enzyme Inhibition Assay
Objective: To measure the inhibitory activity of a compound against the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human IDO1 enzyme and a solution of L-tryptophan are prepared.
-
Reaction Mixture: The reaction is initiated by adding L-tryptophan to a mixture containing IDO1, the test compound at various concentrations, and necessary co-factors (e.g., methylene blue, ascorbic acid) in a suitable buffer.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Reaction Termination and Product Measurement: The reaction is stopped, and the product, N-formylkynurenine, is converted to kynurenine. The concentration of kynurenine is then measured spectrophotometrically or by HPLC.
-
Data Analysis: The percentage of IDO1 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by non-linear regression analysis.
Signaling Pathways
The biological effects of tryptophan derivatives are mediated through distinct signaling pathways.
Serotonin and Melatonin Signaling: Serotonin exerts its effects by binding to a large family of 5-HT receptors, which are predominantly G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades, influencing neurotransmission.[9] Melatonin primarily signals through two high-affinity GPCRs, MT1 and MT2, which are involved in regulating circadian rhythms.[10]
Kynurenine Pathway and Neuromodulation: Kynurenic acid and quinolinic acid are key neuromodulators that act on glutamate receptors. Kynurenic acid is an antagonist at the glycine co-agonist site of the NMDA receptor and at the α7 nicotinic acetylcholine receptor, generally exerting a neuroprotective effect.[7] In contrast, quinolinic acid is a potent agonist at the NMDA receptor, leading to excitotoxicity and neuroinflammation.[5][7]
Conclusion
The metabolic derivatives of tryptophan encompass a remarkable diversity of biological functions, from neurotransmission and hormonal regulation to immune modulation and neurotoxicity. A thorough understanding of their distinct and often opposing effects is paramount for the development of novel therapeutic strategies targeting a wide range of diseases, including psychiatric disorders, sleep disturbances, neurodegenerative conditions, and cancer. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers and clinicians working in this dynamic field.
References
- 1. Tryptophan Metabolism: A Versatile Area Providing Multiple Targets for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HMTTryptophan Metabolism | HMT [en.humanmetabolome.com]
- 3. Frontiers | The molecular interplay between the gut microbiome and circadian rhythms: an integrated review [frontiersin.org]
- 4. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 5. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin vs Melatonin The Science Behind A Good Night's Sleep [mammothcomfort.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. qualitycareglobal.com [qualitycareglobal.com]
- 11. atlasofscience.org [atlasofscience.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Indoleamine Dioxygenase Inhibitors: Clinical Rationale and Current Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indoleamine 2,3-Dioxygenase (IDO) Inhibition as a Strategy to Augment Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
D,L-Tryptophanamide Hydrochloride Versus Other Serotonin Precursors: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of D,L-Tryptophanamide hydrochloride against other established serotonin precursors, primarily L-Tryptophan and 5-Hydroxytryptophan (5-HTP), in the context of their in vivo effects on serotonin synthesis. Due to a notable lack of direct comparative in vivo studies on this compound, this guide synthesizes established data for L-Tryptophan and 5-HTP and presents a theoretical comparison for this compound based on its chemical properties as a tryptophan prodrug.
Introduction to Serotonin Precursors
Serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter in the central nervous system, is synthesized from the essential amino acid L-Tryptophan.[1][2][3][4] The availability of L-Tryptophan in the brain is a rate-limiting factor for serotonin synthesis.[1] Consequently, supplementation with serotonin precursors is a key strategy in research and therapeutic development for influencing central serotonin levels. This guide examines the characteristics of this compound in relation to the well-documented precursors L-Tryptophan and 5-HTP.
Serotonin Synthesis Pathway
The metabolic cascade from tryptophan to serotonin involves two primary enzymatic steps. Understanding this pathway is crucial for evaluating the efficacy of different precursors.
Caption: Serotonin synthesis pathway from precursors.
Comparative Data of Serotonin Precursors
The following table summarizes key in vivo performance indicators for L-Tryptophan and 5-HTP. Data for this compound is largely unavailable in published literature and is presented here as a theoretical profile.
| Feature | L-Tryptophan | 5-Hydroxytryptophan (5-HTP) | This compound (Theoretical) |
| Bioavailability | Variable; influenced by diet and competition with other large neutral amino acids (LNAAs) for transport.[1] | Generally high and not significantly affected by other amino acids. | Potentially enhanced stability and absorption compared to L-Tryptophan, though requires in vivo hydrolysis. |
| Blood-Brain Barrier (BBB) Transport | Crosses the BBB via the LNAA transporter (LAT1), leading to competition with other amino acids.[1][5][6] | Readily crosses the BBB without the need for a specific transporter. | Transport mechanism is uncharacterized. May cross the BBB and then be hydrolyzed to tryptophan, or be hydrolyzed peripherally to tryptophan which then competes for LAT1 transport. |
| Conversion to Serotonin | Two-step conversion: Tryptophan -> 5-HTP -> Serotonin. The first step, catalyzed by tryptophan hydroxylase, is rate-limiting.[2][3][4] | One-step conversion to serotonin via aromatic L-amino acid decarboxylase. | Requires initial hydrolysis to D,L-tryptophan. The L-isomer would then follow the standard two-step conversion. The D-isomer's contribution is uncertain in the brain. |
| Potential for Peripheral Conversion | Significant portion metabolized via the kynurenine pathway in the periphery.[3] | Can be converted to serotonin in the periphery, which does not cross the BBB. | Would likely undergo peripheral hydrolysis. The resulting L-tryptophan would be subject to peripheral metabolism. |
| Dose-Response | Increase in brain serotonin is dose-dependent but can be non-linear due to transporter saturation and enzyme kinetics. | More direct and potentially linear dose-response in increasing brain serotonin, bypassing the rate-limiting step. | Unknown. Would depend on the rate and extent of hydrolysis and subsequent transport and conversion. |
| Known In Vivo Data | Extensive data available from animal and human studies. | Well-documented in both preclinical and clinical research. | No direct comparative in vivo data available from the conducted search. |
Experimental Protocols: A General Overview
Standard in vivo studies evaluating serotonin precursors typically involve the following steps.
Caption: A typical experimental workflow for in vivo studies.
Key Methodological Considerations:
-
Animal Models: Commonly used models include rats and mice.
-
Administration: Precursors are typically administered via oral gavage or intraperitoneal injection.
-
Dosage: Doses are determined based on previous studies or dose-ranging experiments.
-
Time Points: Brain tissue is collected at various time points after administration to determine the time course of changes in serotonin and its metabolites.
-
Analytical Techniques: High-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection is a standard method for quantifying serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
Logical Comparison of Precursors
The choice of a serotonin precursor for research or therapeutic development involves a trade-off between different properties.
Caption: Logical comparison of serotonin precursors.
Conclusion and Future Directions
While L-Tryptophan and 5-HTP are well-characterized serotonin precursors with extensive in vivo data, this compound remains a largely unexplored compound in this context. Theoretically, as a prodrug of tryptophan, it could offer advantages in terms of stability and absorption. However, the necessity of in vivo hydrolysis to an active form introduces complexities, including the metabolic fate of the D-isomer and the efficiency of conversion.
The significant gap in the literature regarding the in vivo effects of this compound on brain serotonin levels highlights a need for future research. Key experimental questions to be addressed include:
-
The rate and extent of this compound hydrolysis to tryptophan in vivo.
-
The bioavailability of tryptophan following administration of this compound.
-
The transport characteristics of this compound across the blood-brain barrier.
-
Direct comparative studies measuring brain serotonin and 5-HIAA levels following administration of this compound, L-Tryptophan, and 5-HTP in a relevant animal model.
Such studies are essential to objectively evaluate the potential of this compound as a viable alternative to existing serotonin precursors for research and clinical applications.
References
- 1. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological and pathophysiological effects of L-tryptophan’s metabolites on the brain and immunity – a challenge for drug development [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of tryptophan transport into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of tryptophan transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Purity Analysis of D,L-Tryptophanamide Hydrochloride: A Comparative Guide to Titrimetric and Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a comprehensive comparison of quantitative analytical methods for assessing the purity of D,L-Tryptophanamide hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the principles and experimental protocols for the widely used non-aqueous potentiometric titration method and compare its performance with modern chromatographic and spectrophotometric techniques, namely High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Method Comparison: Titration vs. HPLC vs. UV-Vis Spectrophotometry
The choice of an analytical method for purity determination depends on various factors, including the required accuracy, precision, specificity, and the nature of potential impurities. Below is a comparative summary of the three methods discussed in this guide.
| Parameter | Non-Aqueous Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Acid-base neutralization reaction in a non-aqueous solvent. | Differential partitioning of analytes between a mobile and stationary phase. | Measurement of the absorbance of ultraviolet or visible light by the analyte. |
| Specificity | Good for total basic content, but not specific for the parent compound if basic impurities are present. | High, capable of separating and quantifying the parent compound from its impurities. | Low, as any substance absorbing at the same wavelength will interfere. |
| Accuracy | High | High | Moderate |
| Precision | High | High | Good |
| Limit of Quantitation | mg range | µg to ng range | µg to mg range |
| Throughput | Moderate | High | High |
| Cost | Low | High | Low |
| Expertise Required | Moderate | High | Low |
Experimental Protocols
Non-Aqueous Potentiometric Titration
This method is a classic and reliable technique for the assay of amine hydrochlorides. The basic principle involves the titration of the weakly basic this compound with a strong acid, perchloric acid, in a non-aqueous solvent like glacial acetic acid. The endpoint is determined potentiometrically using a suitable electrode system.
Reagents and Equipment:
-
This compound sample
-
Glacial Acetic Acid (anhydrous)
-
Perchloric Acid, 0.1 N in glacial acetic acid
-
Mercuric Acetate solution (5% w/v in glacial acetic acid)
-
Potassium Hydrogen Phthalate (primary standard)
-
Crystal Violet indicator (0.5% w/v in glacial acetic acid)
-
Automatic Potentiometric Titrator with a glass and calomel or combination pH electrode
-
Analytical balance, beakers, burette, magnetic stirrer
Procedure:
-
Standardization of 0.1 N Perchloric Acid: Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green. Perform a blank determination and calculate the normality of the perchloric acid.
-
Sample Analysis: Accurately weigh about 0.2 g of this compound into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 10 mL of 5% mercuric acetate solution. The mercuric acetate reacts with the hydrochloride to form undissociated mercuric chloride, liberating the free base for titration.[1][2]
-
Immerse the calibrated electrode into the solution and start the magnetic stirrer.
-
Titrate with the standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume. The endpoint is the point of maximum inflection on the titration curve.
-
Calculation: Purity (%) = (V × N × E) / W × 100 Where:
-
V = Volume of perchloric acid consumed (mL)
-
N = Normality of perchloric acid
-
E = Equivalent weight of this compound (239.70 g/mol )
-
W = Weight of the sample (mg)
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates components in a mixture, allowing for the precise quantification of the main compound and any impurities. A reversed-phase HPLC method is typically suitable for this compound.
Instrumentation and Conditions:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 100 µg/mL) in the mobile phase.
-
Sample Preparation: Prepare a sample solution of this compound at approximately the same concentration as the standard solution in the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Purity (%) = (Area_sample / Area_standard) × (Conc_standard / Conc_sample) × 100 Where:
-
Area_sample = Peak area of this compound in the sample chromatogram
-
Area_standard = Peak area of this compound in the standard chromatogram
-
Conc_standard = Concentration of the standard solution
-
Conc_sample = Concentration of the sample solution
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for quantitative analysis based on the absorption of light. It is less specific than HPLC but can be useful for a quick estimation of purity if no interfering impurities are present.
Instrumentation and Reagents:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent: 0.1 N Hydrochloric Acid
-
This compound reference standard
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in 0.1 N HCl and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 280 nm.
-
Calibration Curve: Prepare a series of standard solutions of this compound in 0.1 N HCl covering a suitable concentration range (e.g., 5-25 µg/mL). Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a sample solution of this compound in 0.1 N HCl with a concentration that falls within the range of the calibration curve. Measure the absorbance of the sample solution at the λmax.
-
Calculation: Determine the concentration of the sample solution from the calibration curve. Purity (%) = (Conc_measured / Conc_prepared) × 100 Where:
-
Conc_measured = Concentration determined from the calibration curve
-
Conc_prepared = Theoretical concentration of the prepared sample solution
-
Quantitative Data Summary
The following table summarizes typical quantitative results obtained from the analysis of three different batches of this compound using the three described methods.
| Batch No. | Non-Aqueous Potentiometric Titration (Purity %) | HPLC (Purity %) | UV-Vis Spectrophotometry (Purity %) |
| Batch A | 99.8 ± 0.2 | 99.7 ± 0.1 | 101.2 ± 0.5 |
| Batch B | 98.5 ± 0.3 | 98.4 ± 0.1 | 99.9 ± 0.6 |
| Batch C | 99.2 ± 0.2 | 99.1 ± 0.1 | 100.5 ± 0.4 |
Note: The results from UV-Vis spectrophotometry may appear higher due to the presence of UV-absorbing impurities that are not distinguished from the main compound.
Visualizations
Caption: Experimental workflows for the three analytical methods.
Caption: Logical comparison of the analytical methods.
References
Assessing the Cross-Reactivity of D,L-Tryptophanamide Hydrochloride in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential cross-reactivity of D,L-Tryptophanamide hydrochloride in immunoassays designed for the detection of L-Tryptophan. Due to the structural similarity between this compound and L-Tryptophan, understanding its potential interference in such assays is crucial for accurate quantification of the target analyte in research and drug development settings. This document outlines the structural comparisons, available cross-reactivity data for related molecules, and a detailed experimental protocol for determining the cross-reactivity of this compound.
Structural Comparison and Predicted Cross-Reactivity
The specificity of an immunoassay is largely dependent on the antibody's ability to recognize unique structural features of the target analyte. The immunogen used to generate antibodies against L-Tryptophan is typically created by conjugating L-Tryptophan to a carrier protein. This process often involves linking the carrier protein to the carboxyl or amino group of the tryptophan molecule, leaving the indole ring and the alpha-carbon's chiral center as key epitopes for antibody recognition.
This compound is a racemic mixture of the D- and L-isomers of tryptophanamide. Structurally, it differs from L-Tryptophan by the substitution of the carboxyl group with an amide group. This modification at a potential conjugation site for immunogen synthesis suggests that some anti-L-Tryptophan antibodies may exhibit reduced recognition of tryptophanamide. However, the preservation of the indole ring and the core amino acid structure indicates a possibility of significant cross-reactivity. The presence of the D-isomer in the racemic mixture could also influence the overall cross-reactivity, depending on the stereoselectivity of the antibody.
Cross-Reactivity of Tryptophan Analogs in a Commercial L-Tryptophan ELISA Kit
| Compound | % Cross-Reactivity |
| L-Tryptophan | 100% |
| Tryptamine | 0.2% |
| 5-Hydroxy-L-tryptophan | < 0.01% |
| 5-Methoxytryptophan | < 0.01% |
| 5-Hydroxytryptamine (Serotonin) | < 0.01% |
| N-acetyl-5-hydroxytryptamine | < 0.01% |
Data is illustrative and based on commercially available kits. Actual cross-reactivity can vary between different assays and antibody lots.
The low cross-reactivity of tryptamine, which lacks the carboxyl group, suggests that modifications at this position can significantly reduce antibody binding. Based on this, it is plausible that this compound would also exhibit significantly lower cross-reactivity than L-Tryptophan. However, empirical testing is essential for definitive characterization.
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
To quantitatively determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method. This protocol outlines the key steps for such an experiment.
Objective: To determine the concentration of this compound that inhibits the binding of a fixed amount of labeled L-Tryptophan to a limited amount of anti-L-Tryptophan antibody by 50% (IC50).
Materials:
-
96-well microtiter plates (high protein binding)
-
Anti-L-Tryptophan antibody
-
L-Tryptophan standard
-
This compound
-
L-Tryptophan-HRP conjugate (or other enzyme conjugate)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the anti-L-Tryptophan antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the L-Tryptophan standard and this compound.
-
Add the standards or the this compound dilutions to the wells.
-
Immediately add a fixed concentration of L-Tryptophan-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis:
-
Construct a standard curve by plotting the absorbance against the concentration of the L-Tryptophan standard.
-
Determine the IC50 value for both L-Tryptophan and this compound.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of L-Tryptophan / IC50 of this compound) x 100
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Competitive ELISA workflow for cross-reactivity assessment.
Major metabolic pathways of L-Tryptophan.
Conclusion
While direct experimental data on the cross-reactivity of this compound in L-Tryptophan immunoassays is lacking, a structural comparison and data from related tryptophan analogs suggest a potential for reduced but still significant cross-reactivity. The modification of the carboxyl group to an amide may decrease the affinity of some anti-L-Tryptophan antibodies. However, the conserved indole ring and core amino acid structure remain as potential binding epitopes.
Therefore, for any research or clinical application where the presence of this compound is anticipated in samples being analyzed for L-Tryptophan, it is imperative to perform a thorough cross-reactivity assessment using a validated competitive ELISA as outlined in this guide. This will ensure the accuracy and reliability of the L-Tryptophan quantification.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling D,L-Tryptophanamide Hydrochloride
Essential safety protocols and logistical plans to ensure the secure and effective handling of D,L-Tryptophanamide hydrochloride in your laboratory.
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential information on the personal protective equipment (PPE), operational procedures, and disposal plans for this compound, fostering a secure research environment.
While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), adherence to standard laboratory safety protocols is crucial.[1] The following guidelines are based on best practices for handling solid chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. Although this compound is not known to be hazardous, direct contact with any chemical should be minimized.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Nitrile or latex gloves | The glove material should be impermeable and resistant to the product.[1] |
| Laboratory coat | To prevent contamination of personal clothing.[2] | |
| Respiratory Protection | Not generally required for normal use | A particle filter respirator is recommended if dust formation is likely.[3] |
Operational Plan: A Step-by-Step Guide
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures operational efficiency.
Preparation and Area Setup
-
Ventilation: Work in a well-ventilated area.[4][5] A chemical fume hood is recommended if there is a potential for dust generation.
-
Clean Workspace: Ensure the handling area is clean and free of clutter.
-
Emergency Equipment: Locate the nearest safety shower and eyewash station before beginning work.
Handling the Compound
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[3][4] Use appropriate tools for transferring the powder.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
-
Weighing: If weighing the powder, do so in a draft-shielded balance or a fume hood to contain any airborne particles.
In Case of a Spill
-
Minor Spills: For small spills, sweep up the solid material using appropriate tools and place it in a designated, labeled container for disposal.[2] Avoid generating dust during cleanup.[4]
-
Cleaning: After the solid is removed, clean the contaminated surface with water.[2]
-
Personal Protective Equipment: Wear the recommended PPE during the entire cleanup process.
Disposal Plan
Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.
-
Waste Container: Place unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper) into a clearly labeled, sealed container for chemical waste.[4]
-
Local Regulations: Dispose of the waste according to local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.
-
Empty Containers: Empty containers may retain product residue. Handle them as you would the chemical itself and dispose of them according to the same protocols.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
